molecular formula C11H16N4O B2810251 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine CAS No. 1180131-80-9

2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine

Cat. No.: B2810251
CAS No.: 1180131-80-9
M. Wt: 220.276
InChI Key: QDELEMUAOBPFMP-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine (CAS 1180131-80-9) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound, with the molecular formula C 11 H 16 N 4 O and a molecular weight of 220.27 g/mol, features a pyridine core substituted with an amine group and a 4-methylpiperazine carboxamide moiety . This specific architecture makes it a valuable synthon for constructing more complex molecules, particularly in the discovery of protein kinase inhibitors . The piperazine ring is a prevalent structural component in biologically active compounds and FDA-approved drugs, often employed to optimize the pharmacokinetic properties of a lead molecule or to serve as a scaffold for arranging pharmacophoric groups . The 4-methylpiperazine unit, in particular, is a common motif in drug discovery. This reagent provides researchers with a ready-to-use intermediate to efficiently incorporate this privileged structure into novel compounds, potentially streamlining the synthesis of small molecule libraries for biological screening . This product is intended for research applications as a key intermediate in organic synthesis and drug discovery efforts. It is supplied as a solid and requires cold-chain transportation to ensure stability . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

(4-aminopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-14-4-6-15(7-5-14)11(16)10-8-9(12)2-3-13-10/h2-3,8H,4-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDELEMUAOBPFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180131-80-9
Record name 2-(4-methylpiperazine-1-carbonyl)pyridin-4-amine
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Foundational & Exploratory

2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine CAS 1180131-80-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines a polar, hydrogen-bond-rich pyridine core with a solubilizing N-methylpiperazine tail.[1] This specific topology is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target kinase hinge regions (e.g., CDK, VEGFR) and GPCR allosteric sites.

This guide deviates from standard datasheets by focusing on the synthetic causality and functional utility of the molecule.[1] We treat this compound not just as a catalog item, but as a modular building block whose purity and stability are critical for downstream structure-activity relationship (SAR) campaigns.

Part 2: Physicochemical Profile & Structural Logic[1]

The utility of CAS 1180131-80-9 lies in its dual nature: the 4-aminopyridine acts as a ligating headgroup, while the piperazine amide serves as a solvent-exposed tail that modulates physicochemical properties (LogD, solubility).[1]

Table 1: Critical Physicochemical Properties[1]
PropertyValue (Experimental/Predicted)Significance in Drug Design
Molecular Formula C₁₁H₁₆N₄OCore stoichiometry.[1]
Molecular Weight 220.27 g/mol Ideal for fragment-based screening (<300 Da).
LogP (Predicted) 0.2 – 0.6Hydrophilic; excellent oral bioavailability potential.[1]
pKa (Base) ~8.4 (Piperazine N4)Protonation at physiological pH improves solubility.
pKa (Pyridine) ~3.5 (Pyridine N)Remains unprotonated at pH 7.4; available for H-bonding.
PSA (Polar Surface Area) ~68 ŲWell within the blood-brain barrier (BBB) permeation range.
H-Bond Donors/Acceptors 2 / 5High capacity for specific receptor interactions.[1]
Structural Pharmacophore Analysis[1][3]
  • The Head (4-Amino Pyridine): The exocyclic amine at position 4 and the pyridine nitrogen create a "donor-acceptor" motif typical for binding to the ATP-binding pocket of kinases (mimicking the adenine ring of ATP).[1]

  • The Linker (Carbonyl): The amide bond at position 2 rigidifies the structure, directing the piperazine tail away from the binding interface.[1]

  • The Tail (N-Methylpiperazine): A classic "solubilizing group" that prevents aggregation and improves metabolic stability compared to linear alkyl chains.[1]

Part 3: Synthetic Architecture & Process Chemistry[1]

The synthesis of CAS 1180131-80-9 requires careful control of regiochemistry to avoid bis-acylation or competitive coupling at the 4-amine.[1] The preferred route utilizes 4-aminopicolinic acid as the starting material, coupled with 1-methylpiperazine .[1]

Reaction Logic

Direct coupling of the free amine (4-aminopicolinic acid) is possible because the 4-amino group is electronically conjugated into the pyridine ring, making it significantly less nucleophilic than the aliphatic amine of the piperazine or the coupling reagents.[1] However, for high-purity GMP workflows, a Boc-protection strategy is often employed to eliminate side reactions.[1]

Workflow Diagram (DOT)

SynthesisWorkflow Start 4-Aminopicolinic Acid (CAS 13300-89-5) Intermediate Activated Ester (In-Situ) Start->Intermediate Activation (DMF, 0°C) Reagent 1-Methylpiperazine + HATU / DIPEA Reagent->Intermediate Nucleophilic Attack Product Crude Target (CAS 1180131-80-9) Intermediate->Product Amide Bond Formation (RT, 4h) Purification Acid-Base Extraction & Recrystallization Product->Purification Workup

Figure 1: Synthetic workflow for the generation of this compound via HATU-mediated coupling.

Detailed Experimental Protocol

Objective: Synthesis of this compound at 10g scale.

Reagents:

  • 4-Aminopicolinic acid (1.0 eq)[1]

  • 1-Methylpiperazine (1.2 eq)

  • HATU (1.1 eq) - Chosen for high coupling efficiency with electron-poor acids.[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a dry 250 mL round-bottom flask with 4-aminopicolinic acid (10.0 g, 72.4 mmol) and anhydrous DMF (100 mL). Cool to 0°C under nitrogen atmosphere.[1]

  • Base Addition: Add DIPEA (37.8 mL, 217 mmol) dropwise. The suspension may clear as the carboxylate forms.[1]

  • Coupling Agent: Add HATU (30.3 g, 79.6 mmol) in one portion. Stir at 0°C for 30 minutes to generate the activated ester (O-At ester).[1] Note: The solution typically turns yellow/orange.[1]

  • Amine Addition: Add 1-methylpiperazine (9.6 mL, 86.9 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by LC-MS (Target mass [M+H]+ = 221.1).

  • Workup (Self-Validating Step):

    • Dilute reaction with EtOAc (300 mL).[1]

    • Wash with saturated NaHCO₃ (2 x 100 mL) to remove HOBt/HATU byproducts.[1]

    • Critical Purification Step: Extract the organic layer with 1M HCl (3 x 50 mL).[1] The product (containing the basic piperazine and pyridine) will protonate and move to the aqueous phase; non-basic impurities remain in the organic phase.[1]

    • Basify the combined aqueous extracts to pH 10 using 4M NaOH.

    • Extract back into DCM (3 x 100 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Final Polish: Recrystallize from EtOAc/Hexanes or triturate with cold diethyl ether to yield an off-white solid.

Part 4: Functional Applications & Quality Assurance[1][2]

Drug Development Context

This compound is rarely the final drug; it is a scaffold .[1]

  • Kinase Inhibition: The 4-amino group is often derivatized (e.g., via reductive amination or further amide coupling) to create larger inhibitors.[1] However, in some designs, the free amine interacts directly with the "gatekeeper" residue in the kinase pocket.[1]

  • PROTAC Linkers: The piperazine tail provides a convenient handle (the N-methyl can be demethylated to a free secondary amine) for attaching E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs).[1]

Analytical QC Criteria

To ensure reliability in biological assays, the following QC metrics must be met:

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic peaks: Pyridine protons (d, ~8.0 ppm; s, ~7.2 ppm; d, ~6.6 ppm), Piperazine multiplet (~3.5 ppm), N-Me singlet (~2.2 ppm).
Purity HPLC (C18, 0.1% TFA)> 98.0% Area Under Curve (AUC).
Residual Solvent GC-HeadspaceDMF < 880 ppm (ICH Q3C limit).[1]
Water Content Karl Fischer< 1.0% w/w (Hygroscopic nature of piperazines).[1]

Part 5: Handling & Stability[1]

  • Storage: Store at -20°C. The free base is stable but can absorb atmospheric CO₂ over time (forming carbamates) or oxidize at the amino group if left exposed to light and air.[1]

  • Safety:

    • GHS Classification: Warning.[1] Causes skin irritation (H315), Causes serious eye irritation (H319).

    • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.[1] Handle in a fume hood with appropriate PPE (nitrile gloves, respirator if handling powder).

References

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context: Use of piperazine tails for solubility optimization).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5326880 (Analogous Structure). PubChem. Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Context: HATU coupling mechanism). Link

Sources

The 4-Amino-2-Pyridinecarboxylic Acid 4-Methylpiperazine Amide Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) ligands—relies heavily on modular, highly functionalized building blocks. The 4-amino-2-pyridinecarboxylic acid 4-methylpiperazine amide scaffold, formally known as (4-aminopyridin-2-yl)(4-methylpiperazin-1-yl)methanone, represents a masterclass in rational drug design. By fusing a potent hydrogen-bonding core (4-aminopicolinic acid) with a highly basic solubilizing tail (1-methylpiperazine), this structural motif simultaneously addresses two of the most critical challenges in drug development: target engagement (pharmacodynamics) and aqueous solubility (pharmacokinetics).

This technical whitepaper deconstructs the physicochemical properties, structural rationale, and synthetic methodologies associated with this privileged scaffold, providing a self-validating framework for researchers and drug development professionals.

Nomenclature & Physicochemical Profiling

The compound is frequently referenced under various synonyms in chemical catalogs and patent literature. Understanding its exact structural identity is critical for procurement and synthetic planning[1].

Table 1: Scaffold Identity and Physicochemical Properties
PropertyValueRationale / Impact in Drug Design
IUPAC Name (4-Aminopyridin-2-yl)(4-methylpiperazin-1-yl)methanoneStandardized nomenclature for the methanone linkage.
Common Synonyms 4-amino-2-(4-methylpiperazine-1-carbonyl)pyridine; 4-amino-N-(4-methylpiperazin-1-yl)picolinamideThe term "picolinamide" is sometimes misused in literature to describe the methanone rather than a hydrazine.
Core Precursor 4-Aminopicolinic Acid (CAS: 100047-36-7)[1]Provides the rigid heteroaromatic system and primary amine for target interaction.
Solubilizing Tail 1-Methylpiperazine (CAS: 109-01-3)Imparts a basic tertiary amine center.
Molecular Weight 220.27 g/mol Low molecular weight strictly adheres to Lipinski's Rule of 5, allowing for downstream functionalization.
Predicted pKa ~8.5 (Piperazine N4)Ensures the molecule is predominantly protonated at physiological pH (7.4), driving aqueous solubility.
Hydrogen Bonding 2 Donors, 4 AcceptorsOptimal for forming bidentate interactions within protein active sites (e.g., kinase hinge regions).

Medicinal Chemistry Rationale: Causality in Structural Design

As an Application Scientist, it is vital to understand why this specific combination of chemical moieties is utilized rather than merely knowing how to synthesize it. The architecture of this molecule is a self-validating system designed to optimize the therapeutic index.

The Hinge-Binding Core: 4-Aminopyridine

The 4-aminopyridine moiety is a classic "hinge-binder" in kinase inhibitor design. The nitrogen of the pyridine ring acts as a potent hydrogen-bond acceptor, while the exocyclic 4-amino group acts as a hydrogen-bond donor. This bidentate capability allows the scaffold to perfectly mimic the binding of the adenine ring of ATP within the highly conserved hinge region of kinases. Furthermore, the electron-donating nature of the 4-amino group increases the electron density on the pyridine nitrogen, strengthening its hydrogen-bonding capacity compared to an unsubstituted pyridine[2].

The Solubilizing Tail: 4-Methylpiperazine Amide

Poor aqueous solubility is a leading cause of attrition in preclinical drug development. By converting the 2-carboxylic acid of the picolinic core into an amide using 1-methylpiperazine, researchers achieve two goals:

  • Vector Control: The rigid amide bond directs the piperazine ring outward toward the solvent-exposed channel of the target protein.

  • pH-Dependent Solubilization: The distal nitrogen of the 4-methylpiperazine ring has a pKa of approximately 8.5. At physiological pH (7.4), this nitrogen is protonated, creating a localized positive charge that drastically enhances hydration and aqueous solubility without interfering with the lipophilic core's binding affinity.

KinaseBinding cluster_kinase Kinase Active Site Hinge Hinge Region (Backbone Amides) Solvent Solvent Exposed Channel (Aqueous) Core 4-Aminopyridine Core H-Bond Donor/Acceptor Core->Hinge Bidentate H-Bonds Tail 4-Methylpiperazine Tail Protonated at pH 7.4 Core->Tail Amide Linker Tail->Solvent Solvation / Salt Bridges

Pharmacophore mapping of the scaffold within a kinase active site.

Synthetic Methodology & Workflow

Synthesizing picolinic acid amides can be uniquely challenging. The proximity of the pyridine nitrogen to the carboxylic acid can lead to competitive side reactions or decarboxylation if activated improperly. Therefore, uronium-based coupling agents like HATU are strictly preferred over traditional carbodiimides (EDC/DCC) to ensure rapid, high-yielding OAt-ester formation[3].

SynthWorkflow A 4-Aminopicolinic Acid (Hinge Binder) C HATU / DIPEA (Activation) A->C Carboxylate Activation B 1-Methylpiperazine (Solubilizing Group) B->C Nucleophilic Attack D Target Amide (Pharmacophore) C->D Amide Bond Formation

Synthetic workflow for the 4-methylpiperazine amide coupling.

Protocol 1: Optimized Amide Coupling Synthesis

This protocol utilizes a self-validating stoichiometric balance to prevent the basic piperazine from stalling the activation step[4].

Reagents & Materials:

  • 4-Amino-2-pyridinecarboxylic acid (CAS: 100047-36-7)[1]: 1.0 equivalent

  • 1-Methylpiperazine: 1.1 equivalents

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.2 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend 1.0 eq of 4-amino-2-pyridinecarboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: DMF is highly polar and aprotic, uniquely capable of solubilizing the zwitterionic nature of the picolinic acid precursor.

  • Carboxylate Activation: Add 3.0 eq of DIPEA followed by 1.2 eq of HATU. Stir the mixture at room temperature for 15 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid without competing for the activated ester. HATU rapidly forms a highly reactive HOAt ester, preventing substrate degradation[3].

  • Nucleophilic Coupling: Add 1.1 eq of 1-methylpiperazine dropwise to the activated mixture. Stir for 2 to 4 hours at room temperature. Reaction progress should be monitored via LC-MS.

  • Quench and Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Causality: The basic aqueous quench serves a dual purpose—it neutralizes unreacted acid byproducts and ensures the tertiary amine of the piperazine remains deprotonated, forcing the product into the organic phase.

  • Purification: Separate the organic layer, wash extensively with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% NH₄OH (e.g., 95:5:1 DCM:MeOH:NH₄OH). Causality: The addition of NH₄OH to the mobile phase is critical; without it, the basic piperazine tail will streak severely on the acidic silica gel, ruining the separation.

Downstream Validation: Kinetic Aqueous Solubility Assay

To validate the efficacy of the 4-methylpiperazine tail, researchers must quantify the improvement in aqueous solubility compared to the parent acid.

Protocol 2: Nephelometric Solubility Profiling
  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized amide in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) by spiking the DMSO stock into a pH 7.4 Phosphate-Buffered Saline (PBS) solution. Ensure the final DMSO concentration remains constant (typically 1-2%) across all wells.

  • Incubation: Incubate the microplate at 37°C for 2 hours with gentle shaking to allow for thermodynamic equilibration.

  • Measurement: Read the plate using a nephelometer (light scattering detector). Causality: As the concentration exceeds the solubility limit, the compound precipitates, causing a sharp increase in light scattering. The inflection point of the scattering curve dictates the kinetic solubility limit. The protonated piperazine tail should yield a solubility limit exceeding 200 µM, validating the structural design.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 15965, Picloram (4-Aminopicolinic acid derivatives).[2] URL:[Link]

  • PubMed Central (PMC). Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity (Amide Coupling with HATU).[3] URL:[Link]

  • European Patent Office (EPO). PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES (Use of HATU/TBTU in Amide Couplings).[4] URL:[Link]

Sources

The Aminopyridine-Piperazine Scaffold in Drug Discovery: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architecture of a Privileged Scaffold

In modern medicinal chemistry, the design of targeted therapeutics frequently relies on "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity while maintaining favorable pharmacokinetic profiles. As a Senior Application Scientist, I frequently leverage the aminopyridine-piperazine scaffold to solve complex drug design challenges.

This bifunctional moiety combines the potent hydrogen-bond donor/acceptor system of an aminopyridine head with the solubility-enhancing, structural rigidity of a piperazine tail 1. The resulting synergy allows medicinal chemists to achieve dual objectives: precise target engagement at the kinase hinge region and optimized oral bioavailability.

Mechanistic Grounding: Why This Scaffold Works

The success of the aminopyridine-piperazine framework is not accidental; it is rooted in fundamental physicochemical and structural biology principles:

  • Aminopyridine as the Hinge Binder: Kinase inhibitors must compete with ATP. The aminopyridine ring effectively mimics the adenine ring of ATP. Its nitrogen atoms form critical, high-affinity hydrogen bonds with the backbone amides of the kinase ATP-binding pocket's hinge region [[1]]().

  • Piperazine as the Pharmacokinetic Modulator: Piperazine is a saturated six-membered heterocycle containing two nitrogen atoms. At physiological pH, these nitrogens can be protonated, which drastically improves aqueous solubility and oral bioavailability 2. Furthermore, the piperazine ring acts as a rigid linker that locks the molecule into a bioactive conformation, preventing entropic loss upon target binding 2.

  • Synergy in Selectivity: The pyridine nitrogen linked directly to the piperazine ring is crucial for selective binding. For example, in CDK4/6 inhibitors, this specific geometry ensures preferential inhibition of CDK4 over other kinases 3.

Key Therapeutic Applications & Target Validation

The versatility of this scaffold is demonstrated across multiple therapeutic areas:

  • CDK4/6 Inhibitors (Oncology): Drugs like Palbociclib and Ribociclib utilize this scaffold to halt the cell cycle in HR+/HER2− breast cancers. The pyridine nitrogen ensures CDK4 selectivity, while the piperazine facilitates salt formation for stable clinical formulation 3.

  • ALK2 / BMP Receptor Inhibitors: In the development of K02288 derivatives for Fibrodysplasia Ossificans Progressiva (FOP), substituting a 3-phenol group with a 4-phenylpiperazine greatly increased cellular potency. This yielded compounds with highly selective inhibition of ALK2 over closely related TGF-β receptors 4.

  • BTK Inhibitors: Piperazine-linked 5-phenoxy-2-aminopyridine derivatives act as potent type II irreversible inhibitors of Bruton's tyrosine kinase (BTK). They occupy the allosteric pocket induced by the DFG-out conformation, with the piperazine acting as a critical linker to an electrophilic warhead targeting Cys481 5.

  • Anticancer Chelators: Triapine derivatives incorporating a piperazine fragment (piperazinylogs) fulfill a crucial di-substitution pattern at the N4 position. Because they remain neutral at physiological pH, they easily permeate cell membranes to bind cellular iron pools, effectively inhibiting the G1/S phase of the cell cycle 6.

CDK46_Pathway Inhibitor Aminopyridine-Piperazine Inhibitor (e.g., Palbociclib) CDK46 CDK4/6 + Cyclin D Complex Inhibitor->CDK46 Competitive ATP Inhibition Rb Retinoblastoma (Rb) Unphosphorylated CDK46->Rb Phosphorylation E2F E2F Transcription Factor (Inactive) Rb->E2F Bound PhosRb Phosphorylated Rb Rb->PhosRb Dissociation E2F_Free Free E2F (Active) E2F->E2F_Free Release CellCycle G1 to S Phase Progression E2F_Free->CellCycle Gene Transcription

CDK4/6-Rb signaling pathway modulation by aminopyridine-piperazine kinase inhibitors.

Quantitative Activity Data

The following table summarizes the in vitro inhibitory activity of key aminopyridine-piperazine derivatives against their primary targets, demonstrating the nanomolar potency achieved by this scaffold.

CompoundTargetIC50 (nM)Scaffold RoleReference
Palbociclib CDK4 / Cyclin D111Hinge binder & solubility enhancer[[1]]()
Palbociclib CDK6 / Cyclin D316Hinge binder & solubility enhancer1
Ribociclib CDK4 / Cyclin D110Hinge binder & solubility enhancer[[1]]()
Ribociclib CDK6 / Cyclin D339Hinge binder & solubility enhancer1
Compound 14 (K02288 deriv.)BMP6 (ALK2)6Cellular potency & ALK2 selectivity4
Compound 15 (K02288 deriv.)BMP6 (ALK2)4Cellular potency & ALK2 selectivity4

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the protocols below are designed as self-validating systems, explaining the causality behind every reagent choice.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Assembly

The SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized Meisenheimer complex before eliminating the halide 2.

  • Preparation: Dissolve 2-amino-3,5-dichloropyridine in anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent. It stabilizes the highly polarized Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby accelerating the reaction 2.

  • Nucleophilic Attack: Add Boc-piperazine (2.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: Piperazine acts as the nucleophile. An excess is used to drive the reaction to completion and minimize the formation of di-substituted byproducts. DIPEA is a non-nucleophilic base utilized specifically to scavenge the HBr generated during the reaction, preventing the protonation and subsequent deactivation of the piperazine nucleophile [[2]]().

  • Reaction: Heat the mixture to 80°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (QC): Monitor via LC-MS. The reaction is deemed complete when the starting halide mass disappears entirely, replaced by the Boc-protected intermediate mass.

  • Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Causality: TFA selectively cleaves the Boc group via acid-catalyzed hydrolysis, freeing the secondary amine for subsequent N-alkylation or coupling without disrupting the delicate aminopyridine core 5.

Synthesis_Workflow Halide Halogenated Pyridine Core SNAr SNAr Reaction Excess Piperazine Halide->SNAr Meisenheimer Meisenheimer Complex SNAr->Meisenheimer Nucleophilic Attack Intermediate Boc-Protected Scaffold Meisenheimer->Intermediate Halide Elimination Deprotect TFA Deprotection & Scavenging Intermediate->Deprotect Final Target Kinase Inhibitor Deprotect->Final N-Alkylation

Step-by-step SNAr synthesis workflow for the aminopyridine-piperazine scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

To evaluate the IC50 of synthesized derivatives, we utilize a luminescence-based ADP-Glo assay.

  • Preparation: Prepare a kinase buffer containing the target kinase (e.g., BTK) and the aminopyridine-piperazine inhibitor at varying serial dilutions (1 nM to 10 µM).

  • Initiation: Add 10 µM ATP and the specific peptide substrate to initiate the reaction.

    • Causality: Using exactly 10 µM ATP is critical. It approximates the physiological Michaelis constant (Km) for many kinases, ensuring that the competitive inhibition by the aminopyridine hinge-binder is accurately measured without being overwhelmed by excess ATP 5.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Termination & Depletion: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP.

    • Causality: Depleting background ATP ensures that the subsequent luminescence signal is exclusively derived from the ADP produced during the kinase reaction. This creates a self-validating system with a high signal-to-noise ratio 5.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence to calculate the IC50 curve.

References

  • Title: Piperazinyl fragment improves anticancer activity of Triapine Source: PLOS One URL: [Link]

  • Title: Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) Source: RSC Publishing URL: [Link]

  • Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: PMC / ACS Publications URL: [Link]

  • Title: Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase Source: MDPI URL: [Link]

Sources

Physicochemical Properties and Drug Discovery Applications of 4-Aminopyridine-2-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern analgesic drug discovery, 4-aminopyridine-2-carboxamide (CAS: 100137-47-1) and its functionalized derivatives have emerged as highly privileged scaffolds. Serving as the critical pharmacophore in a new class of selective Voltage-Gated Sodium Channel 1.8 (Nav1.8) inhibitors—most notably the breakthrough non-opioid analgesic Suzetrigine (VX-548)—this molecular core provides a unique combination of target specificity and peripheral restriction [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of 4-aminopyridine-2-carboxamides, detailing how their molecular characteristics drive target engagement, and providing field-proven, self-validating protocols for their synthesis and characterization.

Physicochemical Profile & Molecular Characteristics

The 4-aminopyridine-2-carboxamide core features a pyridine ring substituted with an electron-donating amino group at the C4 position and an electron-withdrawing carboxamide group at the C2 position. This "push-pull" electronic configuration profoundly influences its acid-base chemistry, lipophilicity, and hydrogen-bonding capacity. These parameters are not merely structural trivia; they are the fundamental drivers of the molecule's pharmacokinetic behavior.

Table 1: Quantitative Physicochemical Parameters of 4-Aminopyridine-2-carboxamide

PropertyValue / DescriptionImpact on Drug Design & Pharmacokinetics
Molecular Formula C₆H₇N₃OLow molecular weight (137.14 g/mol ) allows for extensive fragment-based elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (Primary amine, amide)Facilitates critical anchoring interactions with target protein residues (e.g., within the VSD2 domain).
Hydrogen Bond Acceptors 3 (Pyridine N, amide O, amine N)Drives high aqueous solubility; creates potential for extensive hydration networks in physiological media.
Topological Polar Surface Area ~69.1 ŲOptimal for peripheral restriction; limits blood-brain barrier (BBB) penetration, preventing CNS side effects.
Predicted LogP -0.1 to 0.5Highly hydrophilic baseline; requires the addition of lipophilic appendages (e.g., aryl rings) for optimal membrane permeability.

Mechanistic Role in Nav1.8 Inhibition

Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglia (DRG) [3]. It is responsible for the upstroke of action potentials in nociceptive sensory neurons, making it a genetically validated target for pain treatment.

The 4-aminopyridine-2-carboxamide moiety acts as a crucial surface-anchoring motif. In advanced inhibitors, this core binds allosterically to the second voltage-sensing domain (VSD2) of the Nav1.8 channel [2]. By stabilizing the channel in its closed state, the molecule provides tonic inhibition that halts the propagation of pain signals without affecting central nervous system (CNS) sodium channels (e.g., Nav1.1, Nav1.2) or cardiac channels (Nav1.5).

G Stimulus Nociceptive Stimulus DRG DRG Sensory Neuron Stimulus->DRG Nav18_Open Nav1.8 Channel (Open) DRG->Nav18_Open Na_Influx Sodium (Na+) Influx Nav18_Open->Na_Influx ActionPotential Action Potential Na_Influx->ActionPotential Pain Pain Perception ActionPotential->Pain Drug 4-Aminopyridine Core VSD2 Binding to VSD2 Domain Drug->VSD2 Nav18_Closed Nav1.8 Channel (Closed) VSD2->Nav18_Closed Nav18_Closed->Nav18_Open Allosteric Inhibition

Mechanism of Nav1.8 allosteric inhibition by 4-aminopyridine-2-carboxamide derivatives.

Experimental Workflows & Protocols

Causality in Experimental Choices

When synthesizing and characterizing 4-aminopyridine-2-carboxamides, the presence of both an amine and an amide on an electron-deficient pyridine ring necessitates highly specific conditions. For synthesis, we utilize mild alkaline oxidative hydration of a nitrile precursor. Strong acids or bases would risk hydrolyzing the resulting amide into a carboxylic acid, while harsh oxidants would form a pyridine N-oxide. For characterization, potentiometric titration is chosen over computational estimation because the cross-talk between the electron-donating C4-amine and the electron-withdrawing C2-carboxamide makes theoretical pKa predictions highly unreliable.

Protocol 1: Synthesis and Validation of 4-Aminopyridine-2-carboxamide

This protocol describes the controlled hydration of 4-aminopyridine-2-carbonitrile [1].

  • Reagent Preparation: Dissolve 400 mg (3.36 mmol) of 4-aminopyridine-2-carbonitrile in 10 mL of anhydrous dimethyl sulfoxide (DMSO) in a 50 mL round-bottom flask.

  • Alkaline Activation: Add 1.65 g (10.08 mmol) of Cesium Carbonate (

    
    ).
    
    • Causality:

      
       provides the precise mild alkalinity required to activate the nitrile carbon for nucleophilic attack by the peroxide anion, without triggering downstream amide hydrolysis.
      
  • Controlled Oxidation: Cool the mixture to 0 °C using an ice bath. Slowly add 0.5 mL of 30% aqueous Hydrogen Peroxide (

    
    ) dropwise to prevent thermal runaway.
    
  • Reaction Propagation: Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for exactly 4 hours.

  • Quenching & Extraction: Quench the reaction by pouring it into 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.
    
  • Self-Validating System (NMR Confirmation): To validate the structural integrity of the product, perform

    
    H NMR (400 MHz, DMSO-
    
    
    
    ). The protocol is considered successful if the following shifts are observed:
    
    
    8.01 (d, J= 5.5 Hz, 1H), 7.89 (s, 1H), 7.39 (s, 1H), 7.21 (d, J= 2.3 Hz, 1H), 6.58 (dd, J= 5.5, 2.4 Hz, 1H), and a broad singlet at 6.28 (s, 2H) corresponding to the primary amine [1].
Protocol 2: Physicochemical Profiling (pKa and LogD )

To validate the compound's suitability for peripheral targeting, its ionization state and lipophilicity must be empirically established.

  • Potentiometric Titration (pKa): Dissolve 10 mg of the purified compound in 50 mL of 0.15 M aqueous KCl (to maintain constant ionic strength). Titrate with 0.1 M HCl and 0.1 M NaOH from pH 2.0 to 11.0 using an automated titrator.

  • Biphasic Shake-Flask Method (LogD at pH 7.4): Prepare a biphasic system of 1-octanol and pH 7.4 phosphate buffer (mutually saturated for 24 hours prior). Dissolve 1 mg of the compound in the buffer phase, add an equal volume of octanol, and shake mechanically for 24 hours at 25 °C. Separate the phases via centrifugation (3000 rpm, 15 min) and quantify the concentration in each phase using LC-MS/MS.

Workflow Start 4-Aminopyridine- 2-carbonitrile Reaction Hydration (H2O2, Cs2CO3) Start->Reaction Product 4-Aminopyridine- 2-carboxamide Reaction->Product Purification Prep-HPLC Purification Product->Purification PhysChem Physicochemical Profiling Purification->PhysChem pKa pKa Determination (Potentiometry) PhysChem->pKa LogD LogD7.4 (Shake-Flask) PhysChem->LogD

Step-by-step workflow for the synthesis and physicochemical profiling of the compound.

Structural Implications for Drug Design

The physicochemical properties of 4-aminopyridine-2-carboxamides make them ideal candidates for peripheral nervous system targeting [4]. The high TPSA and low baseline lipophilicity restrict the molecule from crossing the BBB. This is a deliberate, causality-driven design feature intended to avoid the severe CNS-related adverse effects (e.g., dizziness, somnolence, addiction) that plague older sodium channel blockers and gabapentinoids. By utilizing this core and functionalizing it with specific aryl or heteroaryl systems, medicinal chemists can fine-tune the LogD to achieve optimal oral bioavailability while strictly maintaining peripheral restriction.

References

  • Aromatic fused ring nav1.8 inhibitor, and use thereof (Patent AU2023209523A1)
  • Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PubMed / NIH[Link]

  • Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons PMC / NIH[Link]

  • Sodium channel regulator and use thereof (Patent WO2024046253A1)

Deconstructing CDK4/6 Inhibitors: Pharmacophore Evolution, Structural Biology, and Preclinical Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has fundamentally transformed the therapeutic landscape for hormone receptor-positive (HR+), HER2-negative breast cancer. By selectively halting the cell cycle at the G1-to-S phase transition, these agents prevent unrestrained tumor proliferation. This technical guide explores the core pharmacophores that drive CDK4/6 selectivity, the structural biology underpinning their efficacy, and the rigorous experimental workflows required for their preclinical validation.

The Mechanistic Rationale: The Cyclin D-CDK4/6-Rb-E2F Axis

To design an effective kinase inhibitor, one must first understand the causality of the target pathway. In normal cellular physiology, mitogenic and hormone-signaling pathways stimulate the expression of Cyclin D. Cyclin D binds to and activates CDK4 and CDK6.

Once activated, the Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb). In its hypophosphorylated state, Rb acts as a transcriptional repressor by sequestering E2F transcription factors. However, hyperphosphorylation by CDK4/6 induces a conformational change in Rb, releasing E2F. The free E2F transcription factors then drive the expression of genes essential for DNA replication, pushing the cell from the G1 phase into the S phase[1].

In many malignancies, this pathway is hyperactivated via Cyclin D amplification or loss of endogenous inhibitors (like p16^INK4A). Pharmacological inhibition of CDK4/6 re-establishes G1 arrest, inducing cytostasis and, in some contexts, cellular senescence[2].

CDKPathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Retinoblastoma (Rb) Complex->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Sequesters (Inhibited) pRb->E2F Releases SPhase G1 to S Phase Transition E2F->SPhase Transcription Inhibitor CDK4/6 Inhibitors Inhibitor->Complex Blocks

Diagram 1: The Cyclin D-CDK4/6-Rb-E2F signaling pathway and the intervention point of inhibitors.

Core Pharmacophores and Structure-Activity Relationships (SAR)

First-generation pan-CDK inhibitors (e.g., flavopiridol) failed clinically due to severe toxicity caused by the off-target inhibition of CDK1 and CDK2, which are essential for normal cell division. The breakthrough in third-generation inhibitors—palbociclib, ribociclib, and abemaciclib—was achieving exquisite selectivity for CDK4/6[3].

These drugs are ATP-competitive inhibitors. Their pharmacophores are rationally designed to exploit the subtle topographical differences in the ATP-binding pocket of CDK4/6 compared to other CDKs.

The Hinge-Binding Motif

The cornerstone of all approved CDK4/6 inhibitors is a heterocyclic core that mimics the adenine ring of ATP.

  • Palbociclib and Ribociclib utilize a pyrido[2,3-d]pyrimidin-7-one scaffold.

  • Abemaciclib utilizes a pyrimidine-benzimidazole scaffold.

Causality in Design: This core is strictly required to form crucial bidentate hydrogen bonds with the kinase "hinge" region—specifically the backbone amide and carbonyl of Val101 in CDK6 (and the corresponding His100/Val101 in CDK4). Without this foundational anchoring, the molecule cannot outcompete intracellular ATP (which is present at millimolar concentrations)[3].

The Selectivity Filter

To avoid CDK1/2/9, the pharmacophore must project into the specificity pocket. CDK4 and CDK6 possess a unique sequence in the ATP cleft where a bulky histidine residue (His95 in CDK6) replaces the smaller phenylalanine found in CDK1/2.

  • Causality in Design: By appending specific substituents (such as the cyclopentyl group in palbociclib and ribociclib, or the fluorine-substituted aromatic ring in abemaciclib) to the core scaffold, medicinal chemists force steric clashes with the CDK1/2 pockets while perfectly complementing the larger CDK4/6 cavity[4].

The Solvent-Exposed Region

The terminal end of the pharmacophore points outward toward the solvent interface.

  • Causality in Design: Highly lipophilic kinase inhibitors suffer from poor oral bioavailability and high plasma protein binding. By introducing basic, water-soluble moieties—such as the piperazine ring in palbociclib/ribociclib or the piperidine ring in abemaciclib—researchers drastically improve the pharmacokinetic (PK) properties without disrupting the primary binding affinity[3].

Quantitative Selectivity Profiling

The success of these pharmacophores is evident in their biochemical selectivity profiles, summarized below:

InhibitorScaffold CoreCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity Fold (CDK2/CDK4)
Palbociclib Pyrido[2,3-d]pyrimidin-7-one~11~16>5000>450x
Ribociclib Pyrido[2,3-d]pyrimidin-7-one~10~39>5000>500x
Abemaciclib Pyrimidine-benzimidazole~2~5~500~250x

Data synthesized from standard biochemical profiling of FDA-approved CDK4/6 inhibitors.

Experimental Workflows for CDK4/6 Inhibitor Validation

Trustworthy drug development relies on self-validating experimental systems. A compound must first prove it inhibits the isolated enzyme, then prove it penetrates a living cell to hit the exact same target, and finally prove that hitting this target causes the desired phenotypic effect.

Workflow SBDD 1. Structure-Based Drug Design Hinge-binding & Selectivity Optimization Synthesis 2. Chemical Synthesis Scaffold generation & purification SBDD->Synthesis Biochem 3. Biochemical Assay (ADP-Glo) Determine IC50 against CDK4/6 vs CDK1/2 Synthesis->Biochem Biochem->SBDD SAR Feedback Loop Cellular 4. Cellular Target Engagement Western Blot (p-Rb Ser780) & Cell Viability Biochem->Cellular InVivo 5. In Vivo Efficacy Xenograft models & PK/PD profiling Cellular->InVivo

Diagram 2: The iterative workflow from structural design to in vivo validation of CDK inhibitors.

Protocol 3.1: In Vitro Kinase Activity Assay (ADP-Glo)

To establish the baseline IC₅₀, an ADP-Glo assay is preferred over traditional radiolabeled ATP assays due to its high-throughput nature and lack of radioactivity.

  • Causality: Kinases consume ATP and produce ADP. By enzymatically converting the generated ADP back into ATP, and then using luciferase to turn that ATP into light, the luminescent signal becomes directly proportional to kinase activity. A drop in luminescence indicates successful kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 complex and the Rb protein fragment (substrate) in the buffer.

  • Compound Plating: In a 384-well white plate, dispense serial dilutions of the test compound (from 10 µM down to 0.1 nM) in DMSO. Self-Validation: Always include a DMSO-only positive control (max activity) and a no-enzyme negative control (background).

  • Incubation: Add the Enzyme/Substrate mix to the compounds and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Plot log[inhibitor] vs. response to calculate the IC₅₀ using non-linear regression.

Protocol 3.2: Cellular Target Engagement (Western Blotting for p-Rb)

An inhibitor with a 2 nM IC₅₀ in a tube is useless if it cannot cross the cell membrane. Target engagement is validated by measuring the phosphorylation status of Rb at specific CDK4/6 target sites (e.g., Ser780 or Ser807/811)[5].

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 cells (HR+ breast cancer, highly dependent on CDK4/6) in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Treatment: Treat cells with the test compound at varying concentrations (e.g., 10, 100, 1000 nM) for 24 hours. Self-Validation: Include a vehicle (DMSO) control and a known reference standard (e.g., Palbociclib at 100 nM).

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to prevent endogenous phosphatases from stripping the p-Rb signal during extraction).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load equal amounts of protein (20-30 µg) onto an 8% SDS-PAGE gel. Run at 100V until sufficient separation is achieved.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Probing (The Self-Validating Step):

    • Probe for Phospho-Rb (Ser780) to check target inhibition.

    • Probe for Total Rb to ensure the drug isn't just degrading the protein.

    • Probe for GAPDH or β-Actin to ensure equal loading across all lanes.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using Enhanced Chemiluminescence (ECL). A successful CDK4/6 inhibitor will show a dose-dependent decrease in the p-Rb band while Total Rb and GAPDH remain constant.

Future Directions: Overcoming Resistance

While the pharmacophores of palbociclib, ribociclib, and abemaciclib are highly effective, acquired resistance remains a clinical hurdle. Resistance rarely occurs through mutations in the CDK4/6 ATP-binding pocket. Instead, tumors adapt by altering the downstream pathway.

The most well-documented primary resistance mechanism is the Loss of Function (LOF) mutation in the RB1 gene. If Rb is absent or non-functional, the tumor no longer requires CDK4/6 to release E2F, rendering upstream inhibition useless[2]. Additionally, mutations in FAT1 can activate the Hippo pathway, leading to massive CDK6 overexpression that simply outcompetes the drug[2].

Future drug development is pivoting toward Proteolysis Targeting Chimeras (PROTACs) . By attaching a CDK4/6 binding pharmacophore to an E3 ligase recruiting ligand, researchers can degrade the kinase entirely rather than just inhibiting its catalytic activity. This approach shows promise in overcoming resistance driven by kinase overexpression or scaffolding functions.

References

  • Targeting the RB-E2F pathway in breast cancer.
  • Development of CDK4/6 Inhibitors: A Five Years Update.
  • A Search for Cyclin-Dependent Kinase 4/6 Inhibitors by Pharmacophore-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations.
  • Targeting CDK4/6 in breast cancer.
  • Targeting the Retinoblastoma/E2F repressive complex by CDK4/6 inhibitors amplifies oncolytic potency of an oncolytic adenovirus.

Sources

Methodological & Application

Application Note: Strategies and Protocols for Amide Coupling of 4-Aminopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the amide coupling of 4-aminopyridine-2-carboxylic acid. This valuable building block presents unique challenges due to its electronic properties. We will explore the underlying chemical principles, discuss strategies for overcoming common obstacles, and provide detailed, field-proven protocols for successful amide synthesis using a variety of modern coupling reagents.

Introduction: The Significance and Challenges of a Privileged Scaffold

4-Aminopyridine-2-carboxylic acid is a versatile heterocyclic building block frequently employed in the synthesis of bioactive molecules for pharmaceuticals and agrochemicals.[1] Its rigid pyridine core and strategically placed functional groups make it a valuable scaffold for modulating the activity of targets in the central nervous system and other biological systems.[1] The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry, forming the backbone of countless drug candidates.[2][3][4]

However, the amide coupling of 4-aminopyridine-2-carboxylic acid is not always straightforward. The molecule's structure presents a distinct set of challenges:

  • Electron-Deficient Ring: The pyridine nitrogen atom is electron-withdrawing, which can decrease the nucleophilicity of the 4-amino group and influence the activation of the adjacent carboxylic acid.

  • Competing Nucleophile: The presence of the 4-amino group introduces the risk of intermolecular side reactions, where one molecule's amino group attacks the activated carboxylic acid of another, leading to oligomerization or undesired byproducts. This is a common issue with unprotected amino acids.

This guide will dissect these challenges and provide robust solutions to ensure high-yield, high-purity synthesis of the desired amide products.

Part 1: Core Scientific Principles & Strategic Planning

A successful coupling strategy requires a thorough understanding of the substrate's reactivity and the mechanism of the chosen reagents.

The Critical Role of Protecting Groups

To prevent self-coupling and other side reactions, the 4-amino group must be temporarily masked with a protecting group. The ideal protecting group is one that can be installed easily, is stable to the amide coupling conditions, and can be removed cleanly without affecting the newly formed amide bond or other functional groups.[5][6] This is known as an "orthogonal" protection strategy.[7]

Common choices for amine protection include:

  • tert-Butoxycarbonyl (Boc): Installed using Boc-anhydride ((Boc)₂O) and removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[8]

  • Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate and typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is advantageous if other groups in the molecule are acid-sensitive.[8]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Removed under mild basic conditions (e.g., piperidine), making it orthogonal to both Boc and Cbz groups.[8][9]

The choice of protecting group should be guided by the overall synthetic route and the stability of other functional groups on the coupling partners.

G cluster_workflow General Synthetic Workflow start 4-Aminopyridine-2-carboxylic Acid protect Protect 4-Amino Group (e.g., Boc, Cbz) start->protect Protection couple Amide Coupling with R-NH₂ (Activate COOH, add amine) protect->couple Coupling deprotect Deprotect 4-Amino Group (e.g., TFA, H₂/Pd) couple->deprotect Deprotection product Final Amide Product deprotect->product

Caption: General workflow for coupling 4-aminopyridine-2-carboxylic acid.

Selecting the Optimal Coupling Reagent

The heart of the reaction is the activation of the carboxylic acid. A plethora of coupling reagents are available, each with a distinct mechanism, reactivity profile, and byproduct profile.

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and rapid coupling reagents that generate a reactive OAt- or OBt-active ester.[10][11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the gold standard due to its high reactivity and ability to suppress racemization, making it particularly effective for sterically hindered substrates.[10][12][13]

  • Carbodiimides (EDC, DCC): These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used.[11] They function as dehydrating agents.[14] The reaction proceeds through a highly reactive O-acylisourea intermediate. To improve efficiency and suppress side reactions, they are almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[11][15] EDC is particularly useful because its urea byproduct is water-soluble, simplifying purification.[11][15]

  • Propanephosphonic Acid Anhydride (T3P®): T3P® is a powerful cyclic anhydride that acts as both a coupling and dehydrating agent.[16] It is known for its mild reaction conditions, high yields, low epimerization risk, and exceptionally clean workup, as the phosphonic acid byproducts are easily removed with an aqueous wash.[17][18][19] This makes T3P® an excellent choice for both lab-scale and large-scale synthesis.[16][18]

G cluster_hatu HATU Activation Mechanism RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂

Caption: Simplified activation mechanism using HATU.[10]

Part 2: Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of solvent, temperature, and reaction time may be necessary for specific amine substrates. For all protocols, it is assumed the starting material is N-Boc-4-aminopyridine-2-carboxylic acid.

Protocol 1: High-Efficiency Coupling with HATU

This method is recommended for challenging or sterically hindered amines where high reactivity is required.[10][12]

Materials & Reagents:

  • N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.)

  • Amine (1.1 - 1.2 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Pre-activation: To a dry flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq.) to the solution and stir at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.[20]

  • Coupling: Add the desired amine (1.1 - 1.2 eq.) to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). These washes remove DMF, unreacted acid, and reagent byproducts.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/EtOAc or DCM/MeOH gradient).

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This is a classic and reliable method suitable for a wide range of amines.[3][20]

Materials & Reagents:

  • N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.)

  • Amine (1.0 - 1.2 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • Triethylamine (TEA) or DIPEA (2.0 - 3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1N HCl (aqueous)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Reaction Setup: To a dry flask, add N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.0 - 1.2 eq.).

  • Dissolve the components in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.0 - 3.0 eq.).

  • Activation & Coupling: Add EDC·HCl (1.2 eq.) portion-wise over 10-15 minutes, keeping the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with 1N HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Green & Simple Work-up with T3P®

This method is highly advantageous for its efficiency and the ease of removing byproducts, making it ideal for clean synthesis and scale-up.[16][17][18]

Materials & Reagents:

  • N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.)

  • Amine (1.05 eq.)

  • T3P® (50% solution in EtOAc or DMF) (1.5 eq.)

  • Pyridine or DIPEA (3.0 - 4.0 eq.)

  • Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Water

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Reaction Setup: To a dry flask, add N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.) and the amine (1.05 eq.).

  • Dissolve in a suitable solvent like EtOAc or MeCN.

  • Add the base (Pyridine or DIPEA, 3.0 - 4.0 eq.).

  • Activation & Coupling: Add the T3P® solution (1.5 eq.) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) to remove the phosphonic acid byproducts, followed by saturated aqueous NaHCO₃ (1x) and brine (1x).[17][19]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

G cluster_t3p T3P® Activation Mechanism Carboxylate R-COO⁻ MixedAnhydride Mixed Phosphonic Anhydride Intermediate Carboxylate->MixedAnhydride + T3P® T3P T3P® Amide Amide Product MixedAnhydride->Amide + R'-NH₂ Amine R'-NH₂ Byproduct Water-Soluble Phosphonate Salts Amide->Byproduct Work-up

Caption: T3P® mechanism highlighting water-soluble byproducts.[19]

Part 3: Comparative Summary of Conditions

The selection of a coupling method often involves a trade-off between cost, reactivity, and ease of work-up. The table below summarizes the key features of the described protocols.

FeatureProtocol 1: HATUProtocol 2: EDC/HOBtProtocol 3: T3P®
Reactivity Very HighModerate to HighHigh
Common Base DIPEADIPEA, TEAPyridine, DIPEA
Typical Solvent DMF, NMPDCM, DMFEtOAc, MeCN, THF
Work-up Standard ExtractionStandard ExtractionSimplified Aqueous Wash
Byproducts HOAt, TetramethylureaWater-soluble UreaWater-soluble Phosphonates
Cost HighLowModerate
Best For... Sterically hindered substrates, difficult couplings, minimizing epimerization.[10][13]General purpose, cost-sensitive synthesis.[3][15]Clean reactions, easy purification, and scale-up.[16][18]

Conclusion

The successful amide coupling of 4-aminopyridine-2-carboxylic acid is readily achievable with careful planning and selection of the appropriate reagents. Protecting the exocyclic amine is a critical first step to prevent unwanted side reactions. For the coupling step, a range of powerful reagents is available. HATU offers maximum reactivity for challenging substrates, EDC/HOBt provides a reliable and cost-effective solution, and T3P® stands out for its operational simplicity and environmentally benign work-up. By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently incorporate this valuable scaffold into their synthetic programs.

References

  • Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines.
  • Nielsen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11043-11049. DOI:10.1039/C5OB02129D
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Varma, R. S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters, 1(2), 55-59.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Augustine, J. K., et al. (2014). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synlett, 25(10), 1337-1354.
  • YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]

  • Google Patents. (2002). US6362351B2 - Catalyst and method for amide formation.
  • ResearchGate. (2015). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • IIT. (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]

  • IIT. (2020). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Tohoku University. (2023). Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Reddit. (2025). What is the correct order of addition for EDCI and HOBt?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2022). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4.
  • ResearchGate. (2026). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

In modern drug discovery, particularly within kinase and GPCR programs, the "solubility-permeability trade-off" remains a critical bottleneck. 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine (referred to herein as MPCP-amine ) represents a privileged building block designed to address this specific challenge.[1][2]

Structurally, MPCP-amine features a 4-aminopyridine core (a classic hinge-binding motif in kinase inhibitors) functionalized at the 2-position with a 4-methylpiperazine amide .[1][2]

Key Advantages:
  • Vector Placement: The 2-position substitution directs the bulky piperazine group towards the solvent-exposed region of the ATP-binding pocket, minimizing steric clashes within the hydrophobic cleft.[1][2]

  • Physicochemical Optimization: The methylpiperazine tail (

    
    ) introduces a basic center, allowing for salt formation (e.g., HCl, mesylate) to significantly enhance aqueous solubility without compromising lipophilicity required for membrane permeability (LogD modulation).
    
  • Synthetic Versatility: The primary amine at the 4-position serves as a versatile "warhead" attachment point for Buchwald-Hartwig couplings, amide formations, or urea syntheses.[2]

Chemical Profile & Handling

PropertySpecificationNotes
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

MW 220.27 g/mol
Appearance Off-white to pale yellow solidHygroscopic; store under desiccant.[2][3]
Solubility High in DMSO, MeOH, DCM.Moderate water solubility (pH dependent).
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Calc)
~9.1 (Pyridine

), ~8.5 (Piperazine)
Piperazine nitrogen is the primary protonation site.
Handling Caution: Potent PharmacophoreStructural analog of 4-aminopyridine (

channel blocker).[2] Handle with high-containment protocols.

Visualizing the Design Strategy

The following diagram illustrates the strategic divergence of MPCP-amine into various chemotypes, highlighting its role as a "Hub" intermediate.

G BuildingBlock MPCP-amine (The Scaffold) Reaction_A Buchwald-Hartwig Coupling BuildingBlock->Reaction_A Aryl Halides Reaction_B Amide/Urea Formation BuildingBlock->Reaction_B Isocyanates/Acids Product_Kinase Type I/II Kinase Inhibitors Reaction_A->Product_Kinase Biaryl Systems Product_GPCR GPCR Ligands (Soluble) Reaction_B->Product_GPCR Linker Extension Property_Opt Optimized PK: High Solubility Low LogD Product_Kinase->Property_Opt Product_GPCR->Property_Opt

Figure 1: Strategic divergence of MPCP-amine.[1][2] The scaffold serves as a solubility-enhancing anchor for lipophilic warheads.[1][2]

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Coupling MPCP-amine with aryl bromides/chlorides to form biaryl amines (common in kinase inhibitors).[1][2] Challenge: Aminopyridines can poison Pd catalysts via the pyridine nitrogen.[2] Solution: Use of specific bidentate ligands (Xantphos) or bulky monodentate ligands (BrettPhos) to outcompete the pyridine coordination.

Reagents:

  • MPCP-amine (1.0 equiv)[1][2]

  • Aryl Bromide partner (1.1 equiv)[4]

  • 
     (0.05 equiv)
    
  • Xantphos (0.10 equiv) or BrettPhos (0.10 equiv)

  • 
     (2.0 equiv, anhydrous)
    
  • 1,4-Dioxane (degassed, 0.1 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a vial, mix

    
     and Xantphos in 1/3 of the total dioxane volume. Stir at RT for 5 mins until the solution turns a clear deep orange/red. Why: Ensures active catalytic species formation before substrate exposure.[2]
    
  • Reaction Assembly: To a microwave vial or pressure tube, add MPCP-amine, Aryl Bromide, and

    
    .
    
  • Combination: Transfer the pre-complexed catalyst solution to the reaction vial. Rinse with remaining dioxane.[2]

  • Degassing: Sparge with Argon/Nitrogen for 2 minutes. Seal the vessel.

  • Heating: Heat to 100°C (conventional oil bath) or 110°C (microwave) for 4–12 hours.

  • Monitoring: Monitor by LCMS. Look for product mass

    
    .
    
    • Note: If conversion stalls, add a second portion of catalyst (0.02 equiv).

  • Workup: Filter through a Celite pad (eluting with 10% MeOH in DCM). Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reverse Amide Coupling

Objective: Acylation of the 4-amine to generate an amide linkage.[1][2] Challenge: The 4-aminopyridine nitrogen is less nucleophilic than alkyl amines and prone to bis-acylation (imide formation).[1][2]

Reagents:

  • MPCP-amine (1.0 equiv)[1][2]

  • Carboxylic Acid partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[5]

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU and stir for 5 minutes at RT. Why: Pre-activation prevents the amine from attacking the coupling reagent directly.[2]

  • Addition: Add MPCP-amine to the activated ester solution.

  • Reaction: Stir at 50°C for 4–6 hours.

    • Critical Check: If LCMS shows bis-acylated product (

      
      ), treat the crude mixture with 1M LiOH in MeOH for 30 mins at RT to hydrolyze the fragile imide back to the desired amide.[2]
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (3x) and Brine. Dry over 
    
    
    
    .[2]

Synthetic Workflow Diagram

Workflow Start Start: MPCP-amine Decision Target Motif? Start->Decision Path_A Biaryl Amine (Kinase Hinge) Decision->Path_A Aryl Halide Path_B Amide/Urea (Linker) Decision->Path_B Carboxylic Acid Step_A1 Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Path_A->Step_A1 Step_B1 HATU / DIPEA DMF, 50°C Path_B->Step_B1 Final Final Purification: Prep-HPLC (Acidic) Step_A1->Final QC QC Check: LCMS (Bis-acylation?) Step_B1->QC Cleanup Hydrolysis: LiOH/MeOH (30 min) QC->Cleanup Bis-product QC->Final Mono-product Cleanup->Final

Figure 2: Decision tree for synthetic execution, including critical troubleshooting for bis-acylation side products.

Self-Validating System & Troubleshooting

To ensure the trustworthiness of these protocols, specific "Stop/Go" criteria must be met:

  • NMR Validation:

    • Diagnostic Peak: The amide proton of the newly formed bond (if Protocol B) usually appears downfield (9.0–10.5 ppm).

    • Scaffold Integrity: Verify the piperazine protons remain as multiplets between 2.3–3.6 ppm. If these shift significantly or disappear, the "tail" may have degraded or reacted.

  • LCMS Interpretation:

    • MPCP-amine ionizes strongly in ESI+ mode (

      
      ).[2]
      
    • Common Failure Mode: In Buchwald reactions, if you observe

      
       of the starting material but no product, the catalyst is likely poisoned. Remedy:  Switch to a precatalyst like Xantphos Pd G4 or increase catalyst loading to 10 mol%.
      

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[2] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition.[2] Drug Discovery Today, 14(19-20), 1011-1020.[1][2] Link

  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation.[1][2] Current Opinion in Drug Discovery & Development, 9(6), 765-775. (Context for HATU activation logic).

Sources

Application Note: Buchwald-Hartwig Amination of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine

[1]

Executive Summary

This technical guide details the optimization and execution of the Buchwald-Hartwig (B-H) amination for 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine (referred to herein as Substrate-A ).[1]

Substrate-A presents a classic "privileged scaffold" challenge in medicinal chemistry:

  • Electronic Deactivation: The 4-aminopyridine core is electron-deficient, reducing the nucleophilicity of the primary amine.[1]

  • Catalyst Poisoning: The pyridine ring nitrogen (N1) and the amide moiety are potential competitive binding sites that can sequester palladium, leading to catalyst arrest.[1][2]

  • Solubility: The methylpiperazine tail imparts polarity, necessitating specific solvent choices to maintain homogeneity at high temperatures.[1][2]

This protocol prioritizes Third- and Fourth-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) to overcome these electronic and steric barriers, ensuring high turnover numbers (TON) and minimal dehalogenation side products.[1]

Critical Analysis of the Substrate

Chemical Structure & Reactivity

Substrate-A functions as the nucleophile in this cross-coupling.[1][2]

  • Primary Amine (C4): The reaction site.[1][2] Its lone pair is delocalized into the pyridine ring, making it significantly less reactive than a standard aniline.[2]

  • Pyridine Nitrogen (N1): A "soft" donor that can bind to Pd(II) species, forming stable, inactive complexes (off-cycle resting states).[1]

  • Piperazine Amide (C2): Adds steric bulk and solubility.[1][2] While less likely to coordinate than N1, it dictates the workup strategy due to its basicity (

    
     for the piperazine N).
    
The "Pyridine Problem"

In standard catalytic cycles, the oxidative addition complex (L-Pd(II)-Ar-X) must bind the amine nucleophile.[1] For aminopyridines, the pyridine nitrogen often out-competes the amine group for the metal center.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ).[1] The steric bulk of these ligands creates a "pocket" that disfavors the coordination of the sterically unhindered pyridine nitrogen while allowing the primary amine to bind.

Reagent Selection Guide

ComponentRecommendationRationale
Catalyst BrettPhos Pd G4 (Primary Rec.)Alt: RuPhos Pd G4G4 Precatalysts ensure rapid, reliable generation of the active L-Pd(0) species even at lower temperatures.[1] BrettPhos is privileged for primary amines; RuPhos is excellent for secondary amines or hindered substrates.[1][2]
Base NaOtBu (Standard)Alt: Cs₂CO₃Sodium tert-butoxide is standard for rapid deprotonation.[1][2] If the electrophile (aryl halide) contains base-sensitive groups (esters, nitriles), switch to anhydrous Cesium Carbonate.[1]
Solvent 1,4-Dioxane or t-Amyl Alcohol Dioxane solubilizes the polar piperazine tail effectively.[1] t-Amyl alcohol allows for higher temperatures (>100°C) without high-pressure vessels.[1]
Electrophile Aryl Bromides / Chlorides Aryl bromides are preferred.[1][2] Aryl iodides can sometimes cause catalyst inhibition via the formation of stable Pd-iodide dimers.[1][2]

Mechanistic Pathway & Challenges[1][2]

The following diagram illustrates the catalytic cycle, highlighting the specific "trap" associated with aminopyridine substrates.

BH_CyclePreCatPd G4 Precatalyst(Activation)Pd0L-Pd(0)Active SpeciesPreCat->Pd0 BaseOxAddOxidative Addition(L-Pd(II)-Ar-X)Pd0->OxAdd + Ar-XCoordinationAmine CoordinationOxAdd->Coordination + Substrate-APoisonCATALYST POISONING(Pyridine N-binding)OxAdd->Poison Pyridine N competes!DeprotonationDeprotonation(Base)Coordination->DeprotonationRedElimReductive Elimination(Product Release)Deprotonation->RedElimRedElim->Pd0 RegenerationPoison->OxAdd Reversible (Slow)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.[1][3] Note the "Catalyst Poisoning" off-cycle pathway where the pyridine nitrogen coordinates to the Palladium, a common failure mode for Substrate-A which bulky ligands like BrettPhos prevent.[1]

Experimental Protocols

Protocol A: Micro-Scale Screening (The "Scout" Run)

Use this protocol to validate catalyst/base compatibility before committing valuable substrate.[1]

Scale: 0.1 mmol Vessel: 4 mL Screw-cap vial with septum (or microwave vial).

  • Preparation: In a glovebox or under active N₂ flow, charge the vial with:

    • Substrate-A: 0.10 mmol (1.0 equiv)

    • Aryl Halide: 0.11 mmol (1.1 equiv)[1]

    • BrettPhos Pd G4: 2.5 mg (2.5 mol%)[1]

    • NaOtBu: 14 mg (1.4 equiv)[1]

  • Solvent: Add anhydrous 1,4-Dioxane (0.5 mL, 0.2 M concentration).

  • Reaction: Cap tightly. Heat to 90°C in a heating block for 2 hours.

  • Analysis: Take a 10 µL aliquot, dilute in MeOH, and analyze via UPLC-MS.

    • Success Criteria: >85% conversion of Aryl Halide; <5% Protodehalogenation (Ar-H).[1][2][4]

Protocol B: Macro-Scale Synthesis (The "Production" Run)

Optimized for 1.0 gram scale.

Scale: ~4.0 mmol (approx.[1][2] 1.0 g of Substrate-A, depending on MW) Vessel: 50 mL Schlenk flask or 3-neck round bottom flask with reflux condenser.

Step-by-Step Procedure:
  • Charge Solids: To an oven-dried flask equipped with a magnetic stir bar, add:

    • Substrate-A: 1.0 equiv

    • Aryl Bromide: 1.05 equiv[1][2]

    • BrettPhos Pd G4: 1.5 - 2.0 mol% (Start low; add more if needed).[1][2]

    • NaOtBu: 1.4 equiv (Use fresh bottle; hygroscopic base kills this reaction).[1][2]

    • Note: If using Cs₂CO₃ (2.0 equiv), grind it to a fine powder first.[1]

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (Repeat 3x).[1][2] Crucial: Oxygen destroys the active phosphine ligand.

  • Solvent Addition: Add degassed, anhydrous 1,4-Dioxane via syringe.

    • Concentration: 0.25 M - 0.5 M. (Higher concentration aids rate, but ensure solubility).[1]

  • Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously (>800 RPM).

    • Monitoring: Check LCMS at 1 hour and 4 hours.

    • Completion: Typical time is 2–6 hours.[1][2]

  • Workup (Piperazine-Specific):

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (50 mL).[1][2]

    • Wash 1: Water (20 mL).[1][2]

    • Wash 2: Saturated NaHCO₃ (if base sensitive) or Brine.[1][2]

    • Critical Step: The product contains a basic piperazine.[1][2] Do not wash with strong acid (HCl) as the product will extract into the aqueous layer.[1][2]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification:

    • Flash Chromatography: Use a DCM/MeOH gradient (0% to 10% MeOH).[1][2]

    • Additive: Add 1% NH₄OH or Et₃N to the eluent to prevent streaking of the basic piperazine on silica.[2]

Troubleshooting & Optimization Logic

Use the following decision tree to navigate common failure modes.

Optimization_TreeStartReaction Outcome?LowConvLow Conversion(<30%)Start->LowConvDehalDehalogenation Only(Ar-H formed)Start->DehalMessyComplex Mixture(Black tar)Start->MessySolventCheckCheck Solubility(Precipitation?)LowConv->SolventCheckLigandSwitchSwitch Ligand:Try RuPhos or XPhosDehal->LigandSwitchSteric CrowdingTempDownLower Tempto 80°CDehal->TempDownBaseSwitchSwitch Base:Cs2CO3 or K3PO4Messy->BaseSwitchBase Sensitive?O2LeakCheck InertAtmosphereMessy->O2LeakTempUpIncrease Tempto 110°CSolventCheck->TempUpSolubleCatLoadIncrease Catalystto 5 mol%SolventCheck->CatLoadSoluble

Figure 2: Optimization logic for troubleshooting B-H coupling of aminopyridines.

References

  • Buchwald, S. L., et al. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide."[1][2] Chemical Science, 2011.[1][2] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1][2] Link

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide."[1][2] Tetrahedron, 2019.[1][2] (Focus on G3/G4 Precatalysts). Link

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction User Guide."[1][2] Link

  • BenchChem. "Application Notes for Buchwald-Hartwig Amination of Halo-Heterocycles." Link[1]

High-Throughput Synthesis of Kinase Inhibitor Libraries via Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.4

Executive Summary

Target Audience: Medicinal Chemists, High-Throughput Synthesis (HTS) Specialists, and Drug Discovery Biologists.

The aminopyridine moiety represents a "privileged scaffold" in kinase inhibitor discovery due to its intrinsic ability to mimic the adenine ring of ATP. This guide details the strategic design and parallel synthesis of kinase inhibitor libraries utilizing aminopyridine intermediates.[1] Unlike generic synthesis manuals, this document focuses on the causality of reaction engineering —specifically optimizing Buchwald-Hartwig cross-couplings for high-throughput formats—and provides a self-validating workflow for generating diverse, high-purity libraries targeting the ATP-binding cleft.

Scientific Rationale: The Hinge-Binding Imperative

The Donor-Acceptor Motif

The success of aminopyridines (e.g., Crizotinib, Vemurafenib analogues) stems from their ability to form a bidentate hydrogen-bonding network with the kinase hinge region.

  • The Acceptor: The pyridine ring nitrogen (

    
    ) accepts a hydrogen bond from the backbone amide NH of the hinge residue (often Gatekeeper + 1).
    
  • The Donor: The exocyclic amino group (

    
     or 
    
    
    
    ) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue (often Gatekeeper).
Vector Analysis for Library Design

To maximize library value, the scaffold must allow orthogonal functionalization.

  • Positions 3 & 5: Ideal for "Solvent Front" vectors to improve solubility and pharmacokinetic properties.

  • Position 6: Often directs substituents toward the "Gatekeeper" residue or the hydrophobic back pocket (selectivity filter).

HingeBinding cluster_0 Interaction Mode KinaseHinge Kinase Hinge Region (Backbone) Scaffold 2-Aminopyridine Scaffold KinaseHinge->Scaffold H-Bond Acceptor (Pyridine N) Scaffold->KinaseHinge H-Bond Donor (Exocyclic NH) ATP_Site ATP Binding Pocket Scaffold->ATP_Site Hydrophobic Interaction

Figure 1: Mechanistic interaction between the aminopyridine scaffold and the kinase hinge region.[2][3] The bidentate hydrogen bonding mimics the adenine ring of ATP.

Experimental Protocols

Protocol A: Scaffold Preparation (The "Anchor")

Objective: Synthesize a di-halogenated aminopyridine core (e.g., 2-amino-5-bromo-3-iodopyridine) to allow sequential, orthogonal cross-coupling.

Reagents:

  • 2-Amino-3-iodopyridine (Starting Material)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)[4]

Procedure:

  • Dissolution: Dissolve 2-amino-3-iodopyridine (10 mmol) in ACN (50 mL) in a round-bottom flask.

  • Bromination: Cool to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to avoid exotherms that promote poly-halogenation.

  • Reaction: Stir at RT for 2 hours. Monitor by LCMS (Target M+H: ~298/300).

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with 10% Na2S2O3 (to remove bromine), then brine. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Hexane. Do not use column chromatography if purity >95% to save time for the library stage.

Protocol B: The Buchwald-Hartwig Engine (Library Diversification)

Context: This is the critical diversity-generating step. The choice of ligand is paramount. We utilize Xantphos for general couplings due to its wide bite angle, which promotes reductive elimination, and BrettPhos for sterically hindered or electron-deficient amines.

Standard Operating Procedure (96-Well Block Format):

Materials:

  • Scaffold: 2-amino-5-bromopyridine derivative (1.0 equiv)

  • Amine Monomers: Diverse set (primary/secondary, 1.2 equiv)

  • Catalyst System:

    
     (2 mol%) + Xantphos (4 mol%)
    
  • Base:

    
     (2.0 equiv) - Superior to NaOtBu for functional group tolerance.
    
  • Solvent: Anhydrous 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under Argon flow, mix

      
       and Xantphos in dioxane. Stir for 10 mins at RT until the solution turns a deep orange/red. Why? Pre-forming the active 
      
      
      
      species reduces induction time and variability across the plate.
  • Plate Loading:

    • Load solid scaffold (50 µmol/well) and

      
       (100 µmol/well) into a 96-well deep-well block containing glass inserts.
      
    • Add Amine Monomers (60 µmol) as 0.5 M stock solutions in dioxane.

  • Reaction Initiation:

    • Dose the pre-complexed catalyst slurry (100 µL/well) into the block.

    • Seal instantly with a Teflon-lined chemically resistant mat and a heavy compression clamp.

  • Incubation:

    • Heat at 100°C for 16 hours with vigorous orbital shaking (800 rpm). Note: Static heating leads to base settling and incomplete conversion.

  • Workup (Scavenging Strategy):

    • Cool to RT. Filter through a celite-packed 96-well filter plate to remove Pd black and salts.

    • Scavenging: Add Silica-supported Thiol resin (Si-Thiol) to the filtrate and shake for 2 hours to remove residual Palladium (Target < 10 ppm for biological assays).

Protocol C: Quality Control & Validation

Objective: Ensure library integrity before biological screening.

Criteria:

  • Purity: >90% by UV (254 nm).

  • Identity: confirmed by LCMS (M+H within 0.5 Da).

  • Solubility: Turbidimetric solubility assay in PBS (pH 7.4).

Data Summary Table: Ligand Performance in Test Couplings

LigandAmine TypeYield (%)Observation
Xantphos Primary Anilines88%Excellent general utility; easy removal.
Xantphos Cyclic Secondary92%High turnover; robust.
BrettPhos Sterically Hindered75%Required for ortho-substituted anilines.
BINAP Electron-Deficient45%Slower kinetics; significant debromination observed.

Library Workflow Visualization

LibraryWorkflow Start Scaffold Synthesis (2-Amino-5-Br-Pyridine) Design Virtual Library Design (Vector Analysis) Start->Design Core Selection Coupling Parallel Synthesis (Buchwald-Hartwig) Design->Coupling Monomer Selection Purification Solid Phase Extraction (Si-Thiol Scavenging) Coupling->Purification 96-well Filtration QC LCMS & 1H-NMR QC (>90% Purity) Purification->QC Validation Screening Kinase Assay Panel (IC50 Determination) QC->Screening Hit Identification Screening->Design SAR Feedback

Figure 2: End-to-end workflow for the high-throughput synthesis of aminopyridine kinase inhibitor libraries.

Troubleshooting & Optimization (Expert Insights)

  • Problem: Protodehalogenation (Reduction of C-Br bond instead of coupling).

    • Cause: "Beta-hydride elimination" from alkyl amines or solvent impurities.

    • Solution: Switch solvent from 2-Propanol to Dioxane or Toluene. Ensure the reaction is strictly anhydrous. Switch to RuPhos if using secondary alkyl amines.

  • Problem: Catalyst Poisoning.

    • Cause: Aminopyridines can chelate Pd via the pyridine nitrogen.

    • Solution: Use a higher catalyst loading (5 mol%) or protect the 2-amino group (e.g., Boc) if the coupling is occurring at a different position (e.g., C-5). However, for C-N coupling of the 2-amino group, chelation is less of an issue if the temperature is high enough (>90°C).

  • Problem: Poor Solubility of Base.

    • Solution: If

      
       is ineffective, switch to soluble organic bases like LiHMDS  (Lithium bis(trimethylsilyl)amide) at lower temperatures (65°C), though this requires stricter moisture control.
      

References

  • Design, synthesis, and structure-activity relationships of aminopyridine N-oxides. Journal of Medicinal Chemistry, 2009.[5] [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PMC, 2014. [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 2020. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes. ResearchGate, 2012. [Link]

Sources

Rational Incorporation of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has expanded the druggable proteome, particularly for historically challenging kinase targets. However, the heterobifunctional nature of PROTACs inherently pushes them into the "beyond Rule of 5" (bRo5) chemical space, leading to severe physicochemical liabilities such as poor aqueous solubility and limited cellular permeability [1].

As a Senior Application Scientist, I frequently encounter PROTAC designs that fail in late-stage preclinical models due to these ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks. The incorporation of the 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine building block offers a highly rational, dual-purpose solution. It provides a privileged 4-aminopyridine hinge-binding/DFG-out motif for kinase targeting, while simultaneously deploying a 4-methylpiperazine moiety toward the solvent channel to drastically enhance aqueous solubility via pKa modulation [2]. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for incorporating this scaffold into functional PROTACs.

Mechanistic Rationale: Navigating the bRo5 Space

The Kinase-Binding Motif (4-Aminopyridine)

The 4-aminopyridine core is a well-established pharmacophore in kinase inhibitor design (e.g., targeting VEGFR, BRAF, and BCR-ABL) [3]. The pyridine nitrogen acts as a crucial hydrogen-bond acceptor in the kinase hinge region, while the 4-amino group serves as an ideal exit vector. By functionalizing the 4-amino group into a urea or amide, the molecule can effectively lock kinases into the inactive DFG-out conformation (Type II inhibition), providing the extended residence time required for efficient E3 ligase recruitment and ternary complex formation.

The Solubility Motif (4-Methylpiperazine-1-carbonyl)

PROTACs typically suffer from extreme lipophilicity (ClogP > 5) which drives non-specific protein binding and precipitation in aqueous media [4]. The 4-methylpiperazine group is a privileged solubilizing motif. With a pKa of approximately 7.5 to 8.0, the tertiary amine of the piperazine ring remains partially protonated at physiological pH [5]. Because this motif is attached at the C2-position of the pyridine ring, it projects directly into the solvent-exposed channel of the kinase active site. This strategic positioning prevents steric clashes with the kinase binding pocket while drastically reducing the overall lipophilicity of the PROTAC.

PROTAC_Design W Kinase Warhead (4-Aminopyridine) S Solubility Motif (Methylpiperazine) W->S C2-Position (Solvent Exposed) L Linker (PEG/Alkyl) W->L C4-Amino (Exit Vector) E E3 Ligase Ligand (CRBN/VHL) L->E Conjugation

Structural logic of PROTACs utilizing the this compound scaffold.

Physicochemical Profiling

The causality behind selecting this specific building block becomes evident when analyzing the physicochemical shifts it induces. Table 1 summarizes the comparative data of a standard 4-aminopyridine-based PROTAC versus one incorporating the 2-(4-methylpiperazine-1-carbonyl) motif.

Table 1: Comparative Physicochemical Properties in bRo5 Space

ParameterStandard 4-Aminopyridine PROTACMethylpiperazine-Incorporated PROTACCausality / Impact
Molecular Weight (Da) ~850~976Increased MW is offset by polarity gains.
ClogP 6.84.2Significant reduction in lipophilicity.
Aqueous Solubility (µM) < 1.0> 50.0Prevents assay precipitation; improves oral bioavailability.
Permeability (Papp, 10⁻⁶ cm/s) 2.11.8Maintained within acceptable limits for bRo5 molecules.
pKa (Basic center) ~5.2 (Pyridine)~7.5 (Piperazine)Partial protonation at pH 7.4 drives solubility.

Note: Data represents aggregated in-house profiling using optimized Caco-2 bidirectional assays and kinetic solubility models.

Synthetic Workflow: Overcoming 4-Aminopyridine Inertness

A critical challenge in working with 4-aminopyridines is their poor nucleophilicity due to the electron-withdrawing nature of the pyridine ring. Standard amide coupling conditions (e.g., HATU/DIPEA) will fail. To build the PROTAC linker from the 4-amino exit vector, we must utilize highly reactive electrophiles. The protocol below details a self-validating urea-formation strategy using triphosgene.

Protocol 1: Urea-Based Linker Conjugation

Objective: Conjugate an amine-terminated PEG-E3-Ligand construct to the 4-amino group of this compound.

Reagents & Materials:

  • This compound (Building Block)

  • Amine-terminated E3 Ligand-Linker (e.g., Pomalidomide-PEG3-NH2)

  • Triphosgene (Caution: Highly toxic, handle in a well-ventilated fume hood)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Isocyanate Formation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere. Cool the reaction to 0°C.

  • Add DIPEA (3.0 eq) followed by the dropwise addition of a solution of triphosgene (0.4 eq) in DCM.

  • Mechanistic Insight: The 4-amino group reacts with triphosgene to form a highly reactive isocyanate intermediate in situ. Stir at 0°C for 30 minutes.

  • Urea Coupling: Dissolve the Pomalidomide-PEG3-NH2 linker (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude PROTAC via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation: Confirm the mass and purity (>95%) via LC-MS and ¹H-NMR. The urea NH protons typically appear as distinct singlets around 8.5–9.5 ppm in DMSO-d6.

Biological Validation: Self-Validating Degradation Assays

To prove that the synthesized molecule functions as a true PROTAC rather than a mere inhibitor, the biological assay must be a self-validating system. This requires demonstrating that target degradation is dependent on the Ubiquitin-Proteasome System (UPS).

UPS_Pathway P PROTAC Molecule TC Ternary Complex (Target-PROTAC-E3) P->TC Binds T Target Kinase T->TC Recruited E3 E3 Ubiquitin Ligase E3->TC Recruited UB Polyubiquitination TC->UB Ubiquitin Transfer DEG Proteasomal Degradation UB->DEG 26S Proteasome

Mechanism of PROTAC-mediated targeted protein degradation via the UPS pathway.

Protocol 2: Cellular Degradation and Mechanistic Validation

Objective: Quantify target kinase degradation and validate the UPS-dependent mechanism of action.

Step-by-Step Procedure:

  • Cell Seeding: Seed the target cancer cell line (e.g., K562 for ABL kinase, or Ba/F3 mutant lines) in 6-well plates at a density of

    
     cells/mL in RPMI-1640 medium supplemented with 10% FBS.
    
  • PROTAC Treatment (Dose-Response): Treat the cells with the PROTAC at varying concentrations (0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM) for 24 hours.

    • Expert Insight: Always include concentrations up to 10 µM to observe the "Hook Effect" (where high concentrations saturate both the target and the E3 ligase independently, preventing ternary complex formation and rescuing protein levels).

  • Mechanistic Rescue Controls (Self-Validation): In parallel wells, pre-treat cells for 2 hours with either:

    • MG132 (10 µM): A proteasome inhibitor.

    • MLN4924 (1 µM): A NEDD8-activating enzyme inhibitor that blocks cullin-RING ligase activity.

    • Follow this with a 100 nM treatment of the PROTAC. If the compound is a true degrader, target levels will be rescued in these control wells.

  • Lysis & Western Blotting: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration via BCA assay.

  • Analysis: Run 20 µg of total protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane and probe for the Target Kinase, the E3 Ligase (e.g., CRBN), and a loading control (GAPDH).

  • Data Interpretation: Calculate the DC50 (concentration inducing 50% degradation) and Dmax (maximum degradation) using densitometry software (e.g., ImageJ).

References

  • Beyond Rule of 5 Drug Discovery: Investigating the Drug-like Properties of Cyclic Peptide Natural Products and PROTACs. eScholarship. Available at:[Link]

  • Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. Pharmaceutics (PMC). Available at:[Link]

  • Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry. Available at:[Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. Available at:[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances (PMC). Available at:[Link]

solvent selection for nucleophilic aromatic substitution on pyridine rings

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Solvent Engineering for Nucleophilic Aromatic Substitution (


) on Pyridine Scaffolds 

Executive Summary

The pyridine ring is a ubiquitous pharmacophore, appearing in over 20% of the top 200 marketed drugs. Functionalizing this scaffold via Nucleophilic Aromatic Substitution (


) is a cornerstone transformation in drug discovery. However, the "standard" approach—heating in DMF or DMSO—is increasingly scrutinized due to genotoxicity concerns (nitrosamine formation), difficult workups, and environmental restrictions (REACH).

This guide moves beyond rote protocols, offering a mechanistic rationale for solvent selection. We analyze the interplay between dielectric constants, dipole moments, and specific solvation effects to optimize reaction rates and yields while integrating sustainable "green" alternatives like Cyrene™ and Sulfolane.

Mechanistic Foundation: The "Naked Anion" Effect

To select the right solvent, one must understand the transition state. The rate-determining step in pyridine


 is typically the nucleophilic attack, forming the resonance-stabilized Meisenheimer Complex  (sigma-complex).
  • The Challenge: Nucleophiles (azides, alkoxides, amines) are often introduced as salts (

    
    , 
    
    
    
    ). In non-polar solvents, these exist as tight ion pairs, rendering the nucleophile unreactive.
  • The Solution: Polar Aprotic Solvents.[1] These solvents possess high dielectric constants and strong dipoles (high

    
    ) but lack hydrogen bond donors (low 
    
    
    
    ). They effectively solvate the metal cation (via lone pair donation) but leave the anionic nucleophile "naked" and highly energetic.
Visualizing the Mechanism

The following diagram illustrates the stabilization of the transition state and the critical role of solvent-cation interaction.

SNAr_Mechanism Reactants Reactants (Pyridine-LG + Nu-M+) TS1 Transition State 1 (Nu attack) Reactants->TS1 Activation Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Rate Determining TS2 Transition State 2 (LG Departure) Intermediate->TS2 Products Product (Pyridine-Nu + M-LG) TS2->Products Solvent Polar Aprotic Solvent (DMSO/DMF) Cation Cation Solvation (M+ encapsulated) Solvent->Cation Strong Interaction Cation->Reactants Releases 'Naked' Anion

Caption: Kinetic pathway of Pyridine


. Solvent-mediated cation sequestration accelerates the rate-limiting formation of the Meisenheimer complex.

Solvent Selection Matrix

We categorize solvents into three tiers based on performance, sustainability, and workup efficiency.

Table 1: Comparative Solvent Performance Metrics
Solvent ClassSolventDipole (D)Boiling Point (°C)PerformanceGreen Score*Key Application Note
Tier 1: The Classics DMSO 3.96189ExcellentLowHard to remove; skin permeation risk. Best for unreactive substrates.
DMF 3.82153HighLowDecomposes to

at high temp (impurity risk). Reprotoxic.
NMP 4.09202HighVery LowREACH restricted. High boiling point makes workup difficult.
Tier 2: Green Alt. Cyrene™ 4.20227HighHighBio-based (cellulose). Stable to acid, unstable to strong bases (

).
Sulfolane 4.80285ExcellentMedSolid at RT (

). High thermal stability. Water-miscible workup.
2-MeTHF 1.7080ModerateHighGood for biphasic reactions. Easy workup (immiscible with water).
Tier 3: Protic Water 1.85100VariableHighRequires phase transfer catalyst (PTC) or surfactant. "On-water" effect.
iPrOH 1.6682LowMedH-bonding deactivates nucleophile. Use only for highly reactive halides (F).

*Green Score based on CHEM21 solvent selection guide metrics.

Protocol: Systematic Solvent Screening

Objective: Rapidly identify the optimal solvent system for a specific pyridine substrate (e.g., 2-chloro-3-nitropyridine) and nucleophile.

Scope: This protocol uses a micro-scale parallel screen to minimize waste.

Materials:
  • Substrate: 0.1 mmol per reaction.

  • Nucleophile: 1.2 - 1.5 equivalents.

  • Base:

    
     or 
    
    
    
    (2.0 equivalents).
  • Solvent Set: DMSO, MeCN, Cyrene, 2-MeTHF, Toluene/Water (biphasic).

  • Vessel: 1 dram vials or 96-well chemically resistant block.

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Prepare a 1.0 M stock solution of the pyridine substrate in a carrier solvent (e.g., DCM) if weighing small solids is difficult, then evaporate in the reaction vial. Ideally, weigh solids directly.

  • Solvent Dispensing:

    • Add 200 µL of the respective solvent to each vial (Concentration: 0.5 M). High concentration is crucial for

      
       kinetics.
      
  • Reaction Initiation:

    • Add Base and Nucleophile.[1][2] Cap vials with Teflon-lined caps.

  • Thermal Incubation:

    • Place in a heating block at 60°C for 2 hours.

    • Note: If using Cyrene, ensure internal temp does not exceed 100°C with strong alkoxides to prevent solvent degradation.

  • Sampling & Quench:

    • Aliquot 10 µL from each vial into 990 µL of 1:1 MeCN:Water (0.1% Formic Acid).

    • Vortex to quench.

  • Analysis:

    • Analyze via UPLC-MS.

    • Calculate Conversion:

      
      .
      
  • Scale-Up Decision:

    • Select the solvent with >80% conversion and the cleanest impurity profile.

    • Green Preference: If Cyrene or 2-MeTHF performs within 10% of DMSO, prioritize the green solvent for easier workup.

Troubleshooting & Optimization Decision Tree

When the standard screen fails, use this logic flow to diagnose electronic or steric barriers.

Optimization_Tree Start Reaction < 20% Conversion CheckLG Check Leaving Group (LG) Start->CheckLG SwitchLG Switch Cl -> F (F is 100x faster in SNAr) CheckLG->SwitchLG LG is Cl/Br CheckPos Check Position CheckLG->CheckPos LG is F Pos3 3-Position (Meta)? CheckPos->Pos3 Yes CheckSolv Solvent/Temp Check CheckPos->CheckSolv 2 or 4 Position Buchwald Switch to Pd-Catalysis (Buchwald-Hartwig) Pos3->Buchwald SNAr Disfavored HighTemp Switch to Sulfolane Heat to 150°C CheckSolv->HighTemp Substrate Stable PhaseTransfer Add 18-Crown-6 or Switch to PTC/Water CheckSolv->PhaseTransfer Solubility Issue

Caption: Strategic decision tree for troubleshooting stalled pyridine SNAr reactions.

Critical Application Notes

  • The Fluorine Effect: Unlike

    
    /
    
    
    
    reactions where Iodide is the best leaving group, in
    
    
    , Fluoride is superior (F >> Cl ≈ Br > I).[3][4] The high electronegativity of fluorine inductively stabilizes the Meisenheimer intermediate. If your reaction in DMSO/Cl fails, synthesize the fluoro-analog before changing the entire route.
  • Cyrene Limitations: While an excellent replacement for NMP, Cyrene is a ketone (dihydrolevoglucosenone).[5][6] It reacts with primary amines at high temperatures to form imines and decomposes in the presence of strong hydroxide bases. It is ideal for azide, thiolate, or secondary amine nucleophiles.

  • Workup Strategy for DMSO/DMF: To avoid extracting large volumes of DMSO, dilute the reaction mixture with water (3x volume) and extract with 2-MeTHF or Ethyl Acetate . Wash the organic layer with 5% LiCl solution; LiCl dramatically increases the partition coefficient of DMSO into the aqueous phase.

References

  • Mechanism of SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

  • Solvent Selection Guide: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296. Link

  • Cyrene as Alternative: Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 50, 9650-9652. Link

  • The Fluorine Effect in SNAr: Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Polyfluoroarenes." Journal of Organic Chemistry, 84(6), 3475–3485. Link

  • Green Workup Protocols: Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine

[1]

Executive Summary: The "Yield Trap"

The synthesis of This compound presents a classic "amphoteric trap."[1] The target molecule contains a basic piperazine, a nucleophilic pyridine amine, and an electron-deficient pyridine ring.

Common Failure Modes:

  • Direct Coupling Failure: Reacting 4-aminopicolinic acid directly often fails due to zwitterionic insolubility and poor activation kinetics.[1]

  • Product Loss: The product is highly polar and water-soluble; standard aqueous workups (acid/base washes) often wash the product into the waste stream.

  • Regioselectivity: If starting from 2,4-dichloropyridine, controlling substitution at C2 vs. C4 is difficult without specific conditions.

This guide provides two validated protocols: the "Robust Route" (Recommended) via SNAr, and the "Direct Route" with solubility patches.

Validated Synthetic Pathways[1]

Pathway A: The "Robust Route" (Recommended for Scale & Yield)

Strategy: Avoid the "poisoning" effect of the free amine by introducing it last via Nucleophilic Aromatic Substitution (SNAr).

  • Precursor: 4-Chloropyridine-2-carboxylic acid.[1]

  • Step 1 (Amidation): Coupling with 1-methylpiperazine (Quantitative yield typical).[1]

  • Step 2 (Amination): SNAr displacement of the 4-chloro group with ammonia.

Pathway B: The "Direct Route" (Optimization Only)

Strategy: Direct coupling of 4-aminopicolinic acid.[1] Only recommended if you lack the chloro-precursor. Requires high-cost coupling reagents (HATU) and strict pH control.[1]

Synthesis_PathwaysSM_A4-Chloropyridine-2-carboxylic acidStep1_AStep 1: Amidation(EDC/HOBt or SOCl2)+ N-Me-PiperazineSM_A->Step1_ASM_B4-AminopicolinicacidStep1_BDirect Coupling(HATU/DIPEA/DMF)SM_B->Step1_BInter_AIntermediate:4-Chloro-2-amideStep1_A->Inter_AStep2_AStep 2: SNAr(NH3/EtOH, Heat)Inter_A->Step2_AProductTARGET:2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amineStep2_A->ProductHigh Yield RouteStep1_B->ProductLow Yield Risk

Caption: Comparison of the Robust Route (Blue, via 4-Cl intermediate) vs. the Direct Route (Red, prone to solubility issues).

Troubleshooting & Optimization (FAQ Format)

Issue 1: "I am getting <20% yield using EDC/HOBt on 4-aminopicolinic acid."

Diagnosis: Zwitterionic Insolubility. 4-Aminopicolinic acid exists as a zwitterion with high lattice energy.[1] It does not dissolve well in DCM or THF, preventing the coupling reagent from activating the carboxylic acid. Furthermore, the 4-amino group reduces the electrophilicity of the activated ester.

Corrective Action (Protocol):

  • Switch Solvent: Use DMF or NMP (anhydrous).[1]

  • Switch Reagent: Move from carbodiimides (EDC) to uronium salts (HATU or HBTU ). HATU is superior for sterically hindered or electron-rich acids.[1]

  • Base Stoichiometry: You must use 3.0 - 4.0 equivalents of DIPEA .

    • 1 eq to neutralize the carboxylic acid proton.

    • 1 eq to neutralize the amine salt (if starting material is HCl salt).

    • Excess to maintain basic pH (~8-9) for the lysine-active ester formation.[1]

Issue 2: "My reaction works (TLC shows product), but I lose everything during aqueous workup."

Diagnosis: The "Amphiphilic Wash" Error. The product contains a basic piperazine (pKa ~9) and a pyridine nitrogen. In standard acidic washes (1M HCl), the product protonates and stays in the water. In basic washes, the polar nature of the amide/pyridine still keeps it partially water-soluble.

Corrective Action (Workup Protocol):

  • Do NOT use dilute HCl washes.

  • Method A (Salting Out):

    • Quench reaction with saturated NaHCO3 .

    • Saturate the aqueous layer with NaCl (solid) until no more dissolves.

    • Extract 5x with DCM:Isopropanol (9:1) or Chloroform:Ethanol (3:1) . Pure DCM is often insufficient.

  • Method B (Resin Capture):

    • Dilute reaction mixture with MeOH.

    • Pass through a SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Wash with MeOH (removes non-basic impurities).[1]

    • Elute product with 2M NH3 in MeOH .

Issue 3: "I am using the 4-Chloropyridine route. The SNAr step (Step 2) is too slow."

Diagnosis: Insufficient Activation. While the 2-carbonyl group activates the ring, the 4-chloro position requires significant energy to displace with ammonia.

Corrective Action:

  • Temperature: Refluxing in EtOH/NH3 (balloon pressure) is often insufficient (reaching only ~78°C).[1]

  • Pressure: Perform the reaction in a sealed tube or autoclave at 100–120°C using 28% aqueous NH4OH or 7N NH3 in MeOH.

  • Catalysis: If heating is restricted, add 0.1 eq of CuSO4 or perform a Buchwald-Hartwig amination (Pd2(dba)3, BINAP, LiHMDS), though this adds cost and metal removal steps.[1]

Detailed Experimental Protocols

Protocol A: The "Robust" Synthesis (Recommended)

Step 1: Synthesis of (4-chloropyridin-2-yl)(4-methylpiperazin-1-yl)methanone

  • Dissolve 4-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Add catalytic DMF (2 drops) and cool to 0°C.

  • Add Oxalyl Chloride (1.2 eq) dropwise. Stir at RT for 2 hours (Solution turns clear).

  • Concentrate in vacuo to remove excess oxalyl chloride (Critical: residual reagent will consume your amine).[1]

  • Redissolve the acid chloride residue in DCM.

  • Add mixture of 1-methylpiperazine (1.1 eq) and Et3N (2.0 eq) at 0°C.

  • Monitor: TLC (10% MeOH/DCM). Reaction is usually complete in <1 hour.

  • Workup: Wash with sat. NaHCO3. Dry organic layer (Na2SO4).[1] Evaporate.

    • Yield Target: >90%.[2][3]

Step 2: Ammonolysis to Target

  • Charge a pressure vessel (sealed tube) with the Step 1 intermediate (1.0 eq).

  • Add 28% Aqueous Ammonium Hydroxide (10-20 eq) and Ethanol (to solubilize).

  • Heat to 110°C for 12–16 hours.

  • Cool and concentrate to dryness.

  • Purification: Recrystallize from EtOH/Et2O or flash column (DCM/MeOH/NH3).

Protocol B: Purification Data Table[1]
ParameterSpecification / MethodNotes
TLC System 10% MeOH in DCM + 1% NH4OHProduct streaks on silica without Ammonia.[1]
Column Phase Amine-functionalized Silica (NH-SiO2)Recommended to avoid tailing.[1]
Standard Silica DCM:MeOH:NH4OH (90:9:[1]1)Pre-wash column with eluent to deactivate acidic sites.
Recrystallization Ethanol / Diethyl EtherDissolve in min. hot EtOH, add Et2O until turbid, cool.
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the 4-amino group.[1]

Mechanistic Logic (Why Route A Wins)

The superiority of Route A lies in the electronic activation of the pyridine ring.

  • Electrophilicity: In Route A (Step 2), the amide at position 2 is electron-withdrawing (–M, –I effect). This pulls electron density away from the ring, making the Carbon-4 position highly electrophilic and susceptible to attack by ammonia (SNAr).

  • Nucleophilicity: In Route B, the starting material (4-aminopicolinic acid) has a strong electron-donating amine (+M effect) at position 4.[1] This increases electron density in the ring, making the carboxylic acid less electrophilic and harder to activate for amide coupling.

Mechanismcluster_0Route A: Electronic ActivationC2_AmideC2-Amide Group(Electron Withdrawing)RingPyridine Ring(Electron Deficient)C2_Amide->RingWithdraws e-C4_ChloroC4-Chloro(Leaving Group)Ring->C4_ChloroActivates C4 for SNAr

Caption: The C2-carbonyl group activates the C4 position, facilitating the displacement of Chloride by Ammonia.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1]

    • Context: Definitive guide on coupling reagents (H
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of pyridines. Angewandte Chemie International Edition, 43(34), 5436-5441.[1]

    • Context: Mechanisms of SNAr on chloropyridines and activation effects.[4]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]

    • Context: Strategies for handling polar, water-soluble amines (piperazines) during workup.[1][5]

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.[1]

    • Context: Statistical analysis showing Acid Chloride and SNAr routes often out-yield direct coupling in heteroaromatic systems.[1]

Technical Support Center: Troubleshooting Solubility Issues of Piperazine-Pyridine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the physicochemical properties of piperazine-pyridine conjugates. The piperazine ring is widely regarded as a privileged scaffold in modern drug discovery, offering a versatile nitrogen handle for structural modification and favorable pharmacokinetic tuning[1]. However, its conjugation with highly lipophilic pyridine derivatives often results in rigid, flat molecular structures with high crystal lattice energies, leading to severe aqueous solubility issues.

This guide provides field-proven troubleshooting strategies. Rather than just telling you what to do, we focus on the mechanistic causality behind each protocol to help you make informed decisions during lead optimization.

Logical Troubleshooting Workflow

Workflow Start Compound Precipitation in Assay/Media CheckAssay In Vitro Assay or In Vivo Dosing? Start->CheckAssay InVitro In Vitro (Kinetic) CheckAssay->InVitro Cell/Biochem Assays InVivo In Vivo (Thermodynamic) CheckAssay->InVivo Animal Models DMSO Optimize Co-solvent (e.g., DMSO ≤ 1%) InVitro->DMSO pH Adjust Buffer pH (Protonate Piperazine) InVitro->pH Salt Salt Screening (HCl, Mesylate) InVivo->Salt Formulation Advanced Formulation (Cyclodextrins) Salt->Formulation If Salt Fails

Logical workflow for troubleshooting piperazine-pyridine conjugate solubility issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do my piperazine-pyridine conjugates precipitate when diluted from DMSO into aqueous assay buffers?

The Causality: This is a classic "kinetic solubility" failure[2]. When a compound is dissolved in a strong organic solvent like DMSO and rapidly introduced into an aqueous buffer, the solvent polarity shifts dramatically. If the compound's solvation energy in water is lower than its crystal lattice energy, it crashes out (precipitates) before it can reach thermodynamic equilibrium[3].

The Solution: You must optimize the co-solvent ratio or adjust the assay pH. Piperazine has two basic nitrogen atoms. Lowering the assay pH slightly (if tolerated by your biological system) protonates the piperazine nitrogens, increasing polarity and aqueous solubility[4].

Protocol: Self-Validating Kinetic Solubility Assay This protocol uses LC-MS/MS to ensure you are measuring the exact concentration of the dissolved compound, validating the assay against standard curves[2].

  • Preparation: Prepare a 10 mM stock solution of the piperazine-pyridine conjugate in 100% DMSO. Include a highly soluble reference control (e.g., Atenolol) to validate the system[2].

  • Serial Dilution: Create a linear serial dilution of the compound in DMSO (ranging from 60 µM to 0.002 µM)[2].

  • Aqueous Spiking: Transfer aliquots of the DMSO dilutions into the target aqueous buffer (e.g., PBS pH 7.4), ensuring the final DMSO concentration remains ≤1% to prevent biological toxicity[2].

  • Incubation: Agitate the microplate at room temperature for 2 hours to allow precipitation of insoluble fractions[5].

  • Filtration: Filter the solution through a 0.22 µm solubility filter plate to physically separate the precipitate from the supernatant[3].

  • Quantification: Dilute the filtrate 10x and 30x with DMSO, mix with acetonitrile/H₂O, and quantify the dissolved compound via LC-MS/MS against your pre-established standard curve[2].

Q2: We need to improve the intrinsic (thermodynamic) solubility for in vivo dosing. Where should we start?

The Causality: For in vivo dosing, kinetic solubility is insufficient; you need high thermodynamic solubility. Converting the free base into a salt is the most effective strategy[4]. Because the piperazine moiety contains basic amine groups, it readily acts as a proton acceptor. Forming a salt with an acidic counterion disrupts the stable, flat crystal lattice of the free base and lowers the melting point, drastically increasing the dissolution rate and equilibrium solubility in gastrointestinal fluids[6].

Protocol: Thermodynamic (Equilibrium) Shake-Flask Solubility Assay This protocol is self-validating because the presence of excess solid at the end of the assay guarantees that true thermodynamic saturation was achieved[2].

  • Solid Addition: Add an excess amount of the solid crystalline piperazine-pyridine compound (or its salt) to a glass vial (typically 2.5 mg)[7].

  • Solvent Addition: Add the target aqueous medium (e.g., Simulated Intestinal Fluid, SIF, or water)[2].

  • Equilibration: Seal the vial and agitate on a vial roller system at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure thermodynamic equilibrium is reached[2][7].

  • Validation Check: Visually inspect the vial. Crucial step: If no solid is visible, saturation was not reached. You must add more solid and repeat the equilibration[2].

  • Separation & Analysis: Centrifuge the suspension or filter through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV (acquiring between 220 nm and 300 nm) to determine the exact concentration of the saturated solution[7].

Q3: Salt formation failed to produce a stable solid. What advanced formulation strategies can rescue this compound?

The Causality: When salt formation fails—often due to the extreme lipophilicity of the pyridine moiety or weak basicity of heavily substituted piperazines—host-guest complexation is the next logical step. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[8]. The lipophilic pyridine or substituted piperazine moiety inserts into the hydrophobic cavity via van der Waals forces and hydrophobic interactions, forming a water-soluble inclusion complex without altering the covalent structure of the drug[]. Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred because they prevent the natural aggregation of CDs and offer superior safety profiles[10].

CD_Complex Drug Piperazine-Pyridine (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Exterior) CD->Complex Encapsulates

Mechanism of host-guest inclusion complexation using cyclodextrins.

Quantitative Impact of Solubility Enhancement Strategies

The following table summarizes the expected quantitative improvements when applying these troubleshooting strategies to piperazine-containing derivatives based on industry data:

StrategyMechanism of ActionTypical Quantitative EnhancementKey Considerations
Salt Formation (e.g., Piperazine-HCl) Disrupts crystal lattice, lowers melting point10-fold to >1000-fold increase in aqueous solubility[4][6].Requires basic pKa; monitor solid-state stability and hygroscopicity[4].
Co-solvent (DMSO) Lowers dielectric constant of the mediumMaintains solubility up to 200 µM in in vitro assays[5].Keep final DMSO ≤ 1% to prevent cellular toxicity and assay interference[2].
Cyclodextrin Complexation (HP-β-CD) Encapsulates hydrophobic pyridine moiety2-fold to 50-fold increase in apparent solubility[11].Does not alter covalent structure; ideal for BCS Class II and IV molecules[].

References

1.[4] BenchChem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Available at: 4 2.[3] Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available at: 3 3.[2] BioDuro-Global CRDMO. ADME Solubility Assay. Available at: 2 4.[7] Evotec. Thermodynamic Solubility Assay. Available at: 7 5.[5] WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Available at: 5 6.[6] Frontiers. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Available at: 6 7.[11] Pharma Excipients. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Available at: 11 8.[8] PMC - NIH. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: 8 9.[] BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. Available at: 10.[1] RSC Publishing. Piperazine based antimicrobial polymers: a review. Available at: 1 11.[10] PMC - NIH. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: 10

Sources

HPLC method development for 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development for 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine

Executive Summary: The Chromatographic Personality

Analyte: this compound Key Functional Groups:

  • N-Methyl Piperazine: A strong base (pKa ~9.0–9.8).[1][2] At standard HPLC pH (2–7), this moiety is protonated and positively charged.[2]

  • Pyridin-4-amine: The amino group at position 4 pushes electron density into the ring, making the ring nitrogen more basic (pKa ~9.[1][3]1) compared to unsubstituted pyridine.[2]

  • Carbonyl Linker: Adds polarity but acts as a neutral spacer.[1][4]

The Challenge: This molecule is a "silanol seeker." Its multiple basic nitrogen centers will aggressively interact with residual silanols on silica columns, leading to severe peak tailing and retention time instability. Furthermore, its high polarity means it may elute near the void volume (


) on standard C18 columns at acidic pH.[2]

Module 1: Method Selection (The "Start Here" Guide)

User Question: "I need to set up a new method. Which column and mobile phase should I use to avoid peak tailing?"

The Senior Scientist's Protocol: Do not start with a standard C18 column at pH 3. You will fight peak shape issues forever. Instead, choose one of the two "Golden Paths" below based on your lab's capabilities.

Path A: High pH Reversed-Phase (Recommended)

Why: At pH 10.5, the piperazine and pyridine nitrogens are largely deprotonated (neutral).[2] This eliminates ionic repulsion, increases hydrophobicity (better retention), and prevents silanol interaction.[2]

ParameterSpecification
Column Hybrid Particle (BEH) C18 (e.g., Waters XBridge, Phenomenex Gemini NX).[1][2][3] Note: Standard silica dissolves at pH > 8.
Mobile Phase A 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.
Mobile Phase B Acetonitrile (MeCN).[2]
Gradient 5% B to 95% B over 10 minutes (Adjust based on retention).
Temp 35°C – 40°C (Improves mass transfer for basic amines).[2]
Path B: Low pH "Charged Surface" (Alternative)

Why: If you cannot use high pH (e.g., degradant instability), you must use a column with a positively charged surface to repel the protonated analyte from the surface silanols.[4]

ParameterSpecification
Column Charged Surface Hybrid (CSH) C18 or Polar Embedded (e.g., Waters CSH C18, Agilent Bonus-RP).
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in Water (pH ~2.7).[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[1]
Additives If tailing persists, add 5–10 mM Ammonium Formate to Phase A (Competes for silanol sites).[2][4]

Module 2: Troubleshooting & FAQs

Issue 1: The "Shark Fin" Peak (Severe Tailing)

User Question: "My peak has a tailing factor (


) of 2.5. I'm using a standard C18 column with water/methanol. What's wrong?"

Diagnosis: Secondary Silanol Interactions.[5][6] The positively charged piperazine nitrogen is ion-exchanging with the negatively charged silanols on your column.

Corrective Actions:

  • Switch Modifier: Change Methanol to Acetonitrile . MeCN suppresses silanol ionization better than MeOH.[4]

  • Add a "Sacrificial Base": If you are stuck with a low pH method, add Triethylamine (TEA) at 5–10 mM to the mobile phase. TEA blocks the silanol sites so your analyte doesn't stick.

  • Increase Buffer Strength: Increase buffer concentration from 10 mM to 25–50 mM . High ionic strength masks the electrostatic attraction.[4]

Issue 2: Retention Drift

User Question: "The retention time shifts by 0.2 minutes every injection."

Diagnosis: pH Instability. The pKa of the piperazine moiety is ~9.8. If your mobile phase is pH 7.0 (Phosphate buffer) or pH 9.0 (Ammonium Acetate), you are working right on the "slope" of the titration curve.[2] A tiny change in pH (even 0.1 unit) radically changes the ionization state (% ionized) and therefore the retention.[2][4]

Corrective Action:

  • Rule of 2: Always operate at least 2 pH units away from the pKa.[4]

  • Target pH: Aim for pH < 2.5 (fully protonated) or pH > 11.5 (fully neutral). Note: pH 10.5 is usually sufficient for HPLC.[2]

Issue 3: Carryover (Ghost Peaks)

User Question: "I see a small peak of my product in the blank injection."

Diagnosis: Adsorption to Hardware. Basic amines stick to stainless steel and Vespel rotor seals.[4]

Corrective Action:

  • Needle Wash: Ensure your needle wash solvent is aggressive.[1] Use 50:50 MeCN:Water + 0.5% Formic Acid .[1] The acid is critical to protonate the amine and wash it off the needle.[4]

  • Passivation: If the problem persists, flush the LC system with 30% Phosphoric Acid (remove column first!) to passivate active steel sites.[4]

Module 3: Visualizing the Logic

The following diagrams illustrate the decision-making process for method development and troubleshooting.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: this compound CheckStab Is Analyte Stable at pH 10? Start->CheckStab HighPH Path A: High pH Method (Recommended) CheckStab->HighPH Yes LowPH Path B: Low pH Method CheckStab->LowPH No ColHigh Column: Hybrid C18 (BEH/Gemini) Mobile Phase: 10mM NH4HCO3 (pH 10.5) HighPH->ColHigh ColLow Column: CSH C18 or Polar Embedded Mobile Phase: 0.1% Formic Acid LowPH->ColLow Tailing Check Peak Shape ColHigh->Tailing ColLow->Tailing Good Method Validated Tailing->Good Tf < 1.2 Bad Tailing Observed? Tailing->Bad Tf > 1.5 FixLow Add 5mM TEA or Switch to HILIC Bad->FixLow Troubleshoot

Caption: Decision tree for selecting the stationary phase and pH based on analyte stability and pKa properties.

Diagram 2: The "Silanol Interaction" Mechanism

SilanolInteraction Analyte Piperazine Moiety (+) (Protonated) Interaction Ionic Attraction (Causes Tailing) Analyte->Interaction Binds Silanol Silanol Group (-) (Si-O-) Silanol->Interaction Attracts Blocker Triethylamine (TEA) (+) (Sacrificial Base) Blocker->Silanol Blocks Site Blocker->Interaction Prevents

Caption: Mechanism of peak tailing caused by ionic interaction between the basic piperazine and acidic silanols, and how TEA mitigates it.

Module 4: Quantitative Data Summary

Table 1: Physicochemical Properties & HPLC Implications

PropertyValue (Approx)Chromatographic Implication
pKa (Piperazine N1) ~9.8Positively charged at pH < 9.[1][2][3] Requires pH > 10.5 to neutralize.
pKa (Pyridine N) ~9.1 (due to amine)Secondary basic site.[2] Contributes to multi-modal retention shifts.[1][7][8]
LogP 0.4 – 1.2 (Estimated)Low hydrophobicity.[2] Will elute early (low

) on C18 unless pH is high.[2]
UV Max ~250–260 nmPyridine ring provides good UV sensitivity. Use DAD to scan 200–400 nm.

References

  • BenchChem Technical Support. (2025).[2][5][9] Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. Retrieved from [2]

  • Phenomenex. (2025).[2][10] How to Reduce Peak Tailing in HPLC? Retrieved from [2]

  • Khalili, F., Henni, A., & East, A. L. (2009).[11] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][11] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Retrieved from [2]

  • McCalley, D. V. (2010).[2] Study of the selectivity, mass transfer and loading capacity of a new charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A, 1217(25), 4061-4068.[2] (Contextual grounding for CSH columns).

Sources

Technical Support Center: Stability of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability-related challenges encountered when working with this compound in solution. Understanding the intrinsic stability of a molecule is paramount for generating reproducible data, developing robust formulations, and ensuring the integrity of experimental outcomes. This guide synthesizes chemical principles with practical, field-proven methodologies to empower you to anticipate and address potential stability issues proactively.

The structure of this compound incorporates three key functional moieties: a 4-aminopyridine ring, an amide linkage, and an N-methylpiperazine ring. Each of these contributes to the molecule's overall physicochemical properties and presents distinct potential pathways for degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and analysis of this compound in solution.

Q1: I'm observing a loss of potency and the appearance of new peaks in my HPLC analysis over a short period. What are the most likely causes?

A1: Rapid degradation in solution is a common issue for complex molecules. For this specific compound, the primary culprits are hydrolysis and, to a lesser extent, oxidation.

  • Hydrolysis: The amide bond is the most probable site of hydrolytic cleavage. This reaction is highly dependent on the pH of the solution and can be catalyzed by both acid and base.[1] The degradation products would be Pyridine-2-carboxylic acid and 1-methyl-4-aminopiperazine.

  • Oxidation: The nitrogen atoms on both the piperazine and pyridine rings are susceptible to oxidation, which can lead to the formation of N-oxides.[1][2] This can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.

To diagnose the issue, it is crucial to analyze your stressed samples by a mass spectrometry method (e.g., LC-MS) to identify the masses of the degradation products, which can confirm the degradation pathway.

dot

Caption: Primary degradation pathways for the target molecule.

Q2: My aqueous solution of the compound is unstable. How can I determine the optimal pH for stability?

A2: The stability of this compound is highly pH-dependent due to the basicity of the pyridine and piperazine nitrogens and the susceptibility of the amide bond to pH-catalyzed hydrolysis. To find the optimal pH, you must perform a pH-stability profile.

Causality:

  • In acidic conditions (low pH): The amide bond can undergo acid-catalyzed hydrolysis.

  • In basic conditions (high pH): Base-catalyzed hydrolysis of the amide is often more rapid and can be a significant issue.[1]

  • Neutral pH: While often better than strongly acidic or basic conditions, hydrolysis can still occur.[2]

A systematic study across a range of pH values (e.g., pH 2 to pH 10) is recommended. By analyzing the rate of degradation at each pH, you can identify a "sweet spot" where the compound is most stable. This is typically in the slightly acidic to neutral pH range for many amide-containing compounds. Once identified, use a suitable buffer system to maintain this optimal pH in your experiments.[1]

Q3: I've noticed a gradual color change in my solution, even when stored in the dark. What could be the cause?

A3: A color change often points towards oxidative degradation or the formation of minor, highly conjugated impurities. The nitrogen atoms in the piperazine and pyridine rings are electron-rich and thus susceptible to oxidation.[1][2]

Troubleshooting Steps:

  • Inert Atmosphere: Prepare your solutions using solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your formulation if compatible with your experimental system.[1]

  • Avoid Metal Contamination: Use high-purity solvents and containers, as trace metal ions can catalyze oxidation reactions.

Q4: How should I prepare solutions for long-term storage?

A4: For maximum stability, especially for stock solutions, proper preparation and storage are critical.

  • Solvent Choice: While aqueous buffers are necessary for many biological assays, organic solvents are often superior for long-term storage. Anhydrous DMSO or ethanol are common choices. However, always confirm the compound's solubility and stability in the chosen organic solvent.

  • Aliquoting: Prepare high-concentration stock solutions and dispense them into small, single-use aliquots. This practice prevents repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into your stock.[1]

  • Storage Conditions: Store aliquots at -20°C or, for maximum longevity, at -80°C. Protect from light by using amber vials or by wrapping vials in aluminum foil.[3][4]

ParameterRecommended ConditionRationale
Form SolidMore stable than solutions. Store in a cool, dry, dark place.[3]
Stock Solution Solvent Anhydrous DMSO or EthanolMinimizes hydrolytic degradation.
Storage Temperature -20°C (short-term) or -80°C (long-term)Reduces the rate of all chemical degradation reactions.[1]
Container Tightly sealed amber vialsProtects from light and air/moisture ingress.[5][6]
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles and contamination.[1]

Experimental Protocols & Workflows

To properly investigate and control the stability of this compound, a forced degradation study is essential. This allows for the systematic identification of degradation products and the development of a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to intentionally induce degradation, revealing potential liabilities. It is a cornerstone of stability assessment as outlined by ICH guidelines.[7][8][9]

dot

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a mixture of acetonitrile and water (50:50 v/v).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[1][2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals (e.g., 30 min, 2 hr, 8 hr), as base hydrolysis is often faster. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[1][2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.[1][2]

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. Withdraw aliquots at 24, 48, and 72 hours.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[2][7] Analyze alongside a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method and LC-MS to identify degradants. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.[8][9]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease of the active compound and separate it from all its degradation products.

  • Column and Mobile Phase Scouting: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Screen different mobile phase compositions. A good starting point is a gradient of a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5) and an organic phase (acetonitrile or methanol).

  • Method Optimization: Inject a mixture of your forced degradation samples (especially from the acid, base, and oxidative conditions where degradation is most likely). Adjust the gradient slope, temperature, and flow rate to achieve baseline separation between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the presence of its degradants. This ensures that no degradation product is co-eluting.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Pharmaffiliates. (2023). (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Al-Rifai, N., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PubMed Central. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Freeman, S. E. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 4-Aminopyridine (4-AP) Nitrogen Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Aminopyridine (4-AP) functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of this deceptively simple primary amine. While 4-AP is a highly valuable pharmacophore and building block in drug development, its reactivity profile often leads to failed cross-couplings, sluggish acylations, and undesired regioisomers.

This guide deconstructs the chemical causality behind 4-AP's low exocyclic nitrogen reactivity and provides validated, self-consistent protocols to overcome these thermodynamic and kinetic barriers.

Section 1: The Mechanistic Root of Low Reactivity

To successfully troubleshoot 4-AP, we must first understand its electronic distribution. The lone pair of electrons on the exocyclic amino group (N4) is highly delocalized into the electron-deficient pyridine ring via resonance. This resonance stabilization significantly increases the electron density (and thus basicity/nucleophilicity) of the ring nitrogen (N1) while rendering the N4 exocyclic amine electron-poor. Functionally, the N4 group behaves more like an amide than a typical aliphatic amine or aniline[1]. Consequently, electrophiles preferentially attack N1, leading to undesired pyridinium salts rather than the target N4-functionalized products.

ReactivityLogic A 4-Aminopyridine (4-AP) B Resonance Delocalization of N4 Lone Pair A->B C N1 (Ring Nitrogen) Electron-Rich (Nucleophilic) B->C D N4 (Exocyclic Amino) Electron-Poor (Non-Nucleophilic) B->D E Direct Alkylation -> Pyridinium Salts (Undesired) C->E F Requires Strong Base/Catalysis for N4 Functionalization D->F

Logical flow of 4-aminopyridine electronic delocalization and nucleophilic reactivity.

Section 2: Troubleshooting FAQs

Q1: My direct alkylation attempts with alkyl halides are yielding pyridinium salts instead of the N4-alkylated product. How do I fix this? Causality: Direct alkylation fails because the N1 ring nitrogen is significantly more nucleophilic than the N4 amino group. When an alkyl halide is introduced, an SN2 attack occurs almost exclusively at the ring nitrogen. Solution: You must invert the nucleophilicity through a protection-deprotonation sequence. First, protect the N4 group with a tert-butyloxycarbonyl (Boc) group. Once protected, treat the intermediate with a strong base (e.g., NaH, t-BuOK, or electrogenerated acetonitrile anions) to deprotonate the N4 position. The resulting amide anion is highly nucleophilic and will react cleanly with alkyl halides at the N4 position, avoiding N1 alkylation entirely[2].

Q2: I am trying to acylate 4-AP with a standard acid chloride, but the reaction is sluggish and low-yielding. What are the optimal conditions? Causality: The inherent low nucleophilicity of the N4 amine means it struggles to attack less reactive electrophiles. Furthermore, the HCl byproduct generated during acylation will protonate the N1 nitrogen, completely deactivating the molecule and crashing it out of solution as a hydrochloride salt. Solution: Use highly reactive electrophiles (like chloroacetyl chloride) and ensure a robust base scavenging system. Perform the reaction in anhydrous dichloromethane (DCM) at 0 °C to control the exotherm, using a slight excess of triethylamine (TEA) to neutralize the HCl immediately[3],[4].

Q3: Can I use 4-aminopyridine in a Buchwald-Hartwig cross-coupling? My standard Pd(OAc)₂/BINAP system is failing. Causality: 4-AP is a known "catalyst killer." The highly basic N1 nitrogen coordinates strongly to the palladium center, displacing the phosphine ligands and poisoning the catalyst. Additionally, the low nucleophilicity of N4 hinders the critical transmetalation and amine binding steps in the catalytic cycle. Solution: Standard ligands will not work. You must use specialized, highly sterically hindered monophosphine ligands (such as JagPhos, BrettPhos, or specific imidazopyridine monophosphines) that prevent N1 coordination while facilitating the coupling. Combine this with a strong base like Cs₂CO₃ or NaOtBu to drive the reaction forward[5].

Section 3: Quantitative Data Summary

The following table summarizes the expected outcomes and optimized reagents for various 4-AP functionalization strategies based on established literature.

TransformationCommon Failure ModeOptimized Reagents / StrategyExpected Yield Range
Direct Acylation Sluggish reaction, HCl poisoningChloroacetyl chloride, TEA, DCM (0 °C)85–95%
Direct Alkylation N1-pyridinium salt formationFails (Direct approach not recommended)0–10% (Target)
Indirect Alkylation Incomplete deprotonationN-Boc protection → NaH/t-BuOK → Alkyl Halide75–90%
Buchwald-Hartwig Pd catalyst poisoningJagPhos/BrettPhos, Cs₂CO₃, Pd₂(dba)₃60–85%

Section 4: Validated Experimental Protocols (SOPs)

Protocol A: Direct Acylation of 4-Aminopyridine (Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide)

This protocol utilizes a highly reactive electrophile to overcome the poor nucleophilicity of N4, utilizing TEA as an HCl scavenger to prevent product deactivation[3],[4].

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 4-aminopyridine in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.1 to 1.2 equivalents of triethylamine (TEA) to the solution. Stir for 5 minutes.

  • Temperature Control: Submerge the flask in an ice bath and allow the mixture to cool to 0–5 °C. (Causality: Strict temperature control prevents runaway exothermic degradation and side reactions).

  • Electrophile Addition: Slowly add 1.05 equivalents of chloroacetyl chloride dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring via TLC.

  • Workup: Quench with saturated aqueous sodium bicarbonate. Extract the aqueous layer twice with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Site-Selective N4-Alkylation via Boc-Protection

This self-validating system circumvents N1-alkylation by masking N4 and generating a highly reactive anion[2].

AlkylationWorkflow Step1 Step 1: N-Boc Protection (Shields N4, prevents N1 reaction) Step2 Step 2: Deprotonation (e.g., NaH or t-BuOK in DMF) Step1->Step2 Purified Intermediate Step3 Step 3: Electrophile Addition (Alkyl Halide at 0°C to RT) Step2->Step3 Anion Formation Step4 Step 4: Boc Deprotection (TFA in DCM) Step3->Step4 Alkylated Intermediate Result Isolated N4-Alkylated Product Step4->Result Final Cleavage

Step-by-step experimental workflow for the site-selective N4-alkylation of 4-aminopyridine.

  • Protection: React 4-aminopyridine with Boc-anhydride (Boc₂O) in THF to yield N-Boc-4-aminopyridine. Isolate and dry the intermediate thoroughly.

  • Deprotonation: Dissolve the N-Boc-4-aminopyridine in anhydrous DMF. Cool to 0 °C. Carefully add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. (Causality: This generates the highly nucleophilic N4-amide anion, shifting the reactivity entirely to the exocyclic position).

  • Alkylation: Add 1.2 equivalents of the desired alkyl halide dropwise. Stir at room temperature for 4 hours.

  • Deprotection: Quench the reaction with water, extract the intermediate into ethyl acetate, concentrate, and dissolve in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) to cleave the Boc group.

  • Isolation: Neutralize carefully with 1M NaOH, extract with ethyl acetate, and purify via silica gel chromatography to yield the pure N4-alkylated product.

References

1.[3] Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem. 3 2.[4] Structural Analysis and Characterization of 2-chloro-N-(pyridin-4-yl)acetamide: A Technical Guide. Benchchem. 4 3.[2] Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC (National Institutes of Health). 2 4.[1] DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Indian Academy of Sciences. 1 5.[5] Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. 5

Sources

Validation & Comparative

High-Resolution NMR Characterization of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine: A Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized aminopyridines serve as critical building blocks for kinase inhibitors and targeted therapeutics. Specifically, 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine is a highly versatile fragment, combining a hydrogen-bond donating amino group with a solubilizing methylpiperazine moiety.

However, the commercial supply chain for such specialized building blocks is fraught with regiochemical impurities. The synthesis of this compound often yields positional isomers—most notably the 3-carbonyl isomer—which possess identical molecular weights and nearly identical LC-MS retention times. As a Senior Application Scientist, I have designed this guide to objectively compare the NMR characterization of the target product against its primary alternative/impurity. By leveraging 1D and 2D NMR methodologies, researchers can establish a self-validating system to guarantee the structural integrity of their starting materials.

The Analytical Challenge: Target vs. Positional Isomer

Relying solely on 1H NMR screening without understanding the underlying spin-system causality often leads to mischaracterization. To demonstrate the performance of rigorous NMR workflows, we compare the target compound against its most common synthetic alternative:

  • Target Product: this compound (Amide at the 2-position).

  • Alternative/Impurity: 3-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine (Amide at the 3-position).

The Causality of Solvent Selection

For highly polar molecules containing both a primary amine and a tertiary piperazine, solvent selection dictates spectral resolution. While CDCl3 is standard, it often results in broad, uninterpretable amine signals due to rapid proton exchange. We mandate the use of DMSO-d6 . In anhydrous DMSO-d6, the rate of intermolecular proton exchange is sufficiently reduced, allowing the -NH2 protons of the 4-aminopyridine core to be observed as a distinct broad singlet between 6.0–6.5 ppm[1].

The Causality of Spin-System Splitting

The regiochemistry of the pyridine ring dictates the J-coupling network:

  • In the 2-substituted target: The protons reside at positions 3, 5, and 6. H-5 and H-6 are ortho to each other (

    
     Hz), while H-3 and H-5 are meta to each other (
    
    
    
    Hz). This creates an AMX spin system resulting in a doublet (H-6), a doublet of doublets (H-5), and a fine doublet (H-3). The magnetic anisotropy of the 2-picolinamide carbonyl significantly deshields H-3[2].
  • In the 3-substituted alternative: The protons reside at positions 2, 5, and 6. H-2 is isolated between the ring nitrogen and the substituted carbon-3, lacking any adjacent protons for ortho coupling. This creates an AX + S spin system , where H-2 appears as a sharp singlet, immediately distinguishing it from the target product.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol incorporates internal checks to validate the data output.

Step 1: Gravimetric Sample Preparation

  • Accurately weigh 15.0 ± 0.5 mg of the compound.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex for 60 seconds and transfer to a high-quality 5 mm NMR tube. Self-Validation Check: The solution must be completely optically clear; particulate matter will distort magnetic field homogeneity.

Step 2: Instrument Calibration (400 MHz or higher)

  • Insert the sample and allow 5 minutes for thermal equilibration at 298 K.

  • Perform automated tuning and matching (ATM) for both 1H and 13C channels.

  • Execute a gradient shimming protocol (TopShim or equivalent) until the lock level is stable and the TMS signal full-width at half-maximum (FWHM) is

    
     Hz.
    

Step 3: Acquisition Parameters

  • 1H NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.

  • 13C NMR: Pulse angle = 30°, D1 = 2.0 s (increase to 5.0 s for quantitative integration of quaternary carbons), NS = 1024.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling

    
     Hz. This is the critical step for unambiguously assigning the regiochemistry of pyridine-2-carboxamides[3].
    

Comparative Data Analysis

The following table summarizes the quantitative 1H NMR data, demonstrating how the target product's performance (in terms of spectral clarity and structural proof) is differentiated from the alternative isomer.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
Proton AssignmentTarget: 2-Carbonyl Isomer (Product)Alternative: 3-Carbonyl Isomer (Impurity)Diagnostic Difference
Pyridine H-2 None (Substituted)8.25 ppm (s, 1H)Presence of a singlet indicates the 3-isomer.
Pyridine H-6 8.05 ppm (d,

Hz, 1H)
8.00 ppm (d,

Hz, 1H)
Negligible shift.
Pyridine H-5 6.55 ppm (dd,

Hz, 1H)
6.65 ppm (d,

Hz, 1H)
Loss of meta coupling in the 3-isomer.
Pyridine H-3 6.85 ppm (d,

Hz, 1H)
None (Substituted)Presence of a meta-coupled doublet indicates the 2-isomer.
Amine (-NH2) ~6.20 ppm (br s, 2H)~6.40 ppm (br s, 2H)Shifted due to altered H-bonding networks.
Piperazine CH2 3.60 (m, 2H), 3.35 (m, 2H)3.55 (m, 2H), 3.30 (m, 2H)Broadening due to restricted amide bond rotation.
Piperazine CH2 2.35 (m, 4H)2.35 (m, 4H)Identical environment.
N-CH3 2.20 (s, 3H)2.20 (s, 3H)Identical environment.
2D HMBC Validation

To create a truly self-validating dataset, 1H data must be corroborated by 2D HMBC. In the target product, the carbonyl carbon (


 ppm) will show a strong 3-bond correlation cross-peak to the pyridine H-3 proton at 6.85 ppm. In the alternative 3-isomer, the carbonyl carbon will correlate to the isolated H-2 singlet at 8.25 ppm.

Decision Workflow Visualization

The following diagram maps the logical decision tree for differentiating the target product from its positional isomer using the acquired NMR data.

NMR_Workflow Start Unknown Aminopyridine Building Block Prep Sample Prep: 15 mg in 0.6 mL DMSO-d6 Start->Prep OneD 1H NMR (400 MHz) Analyze Splitting Patterns Prep->OneD Decision Pyridine Proton Coupling System? OneD->Decision Isomer2 d, dd, d pattern (H-6, H-5, H-3) Indicates 2-carbonyl Decision->Isomer2 AMX system Isomer3 s, d, d pattern (H-2, H-6, H-5) Indicates 3-carbonyl Decision->Isomer3 AX + S system HMBC 2D HMBC Validation Carbonyl C to Pyridine H Isomer2->HMBC Isomer3->HMBC Confirm2 Target Confirmed: 2-(4-Methylpiperazine-1-carbonyl) pyridin-4-amine HMBC->Confirm2 H-3 correlates to C=O Confirm3 Alternative Confirmed: 3-isomer Impurity HMBC->Confirm3 H-2 correlates to C=O

Workflow for NMR differentiation of aminopyridine regioisomers.

Conclusion & Best Practices

When sourcing or synthesizing this compound, standard LC-MS and basic 1H NMR are insufficient to guarantee product identity against positional isomer alternatives. By implementing a self-validating workflow that pairs DMSO-d6 solvent selection with spin-system analysis and 2D HMBC correlation, researchers can definitively prove the regiochemistry of their building blocks. This rigorous approach prevents downstream failures in complex kinase inhibitor synthesis and ensures the highest standards of scientific integrity.

References

  • ChemicalBook. "4-Aminopyridine(504-24-5) 1H NMR spectrum." ChemicalBook Spectra Database. Available at:[1]

  • National Institutes of Health (PMC). "Radiosynthesis of N-(4-chloro-3-[11C]methoxyphenyl)-2-picolinamide ([11C]ML128) as a PET radiotracer for metabotropic glutamate receptor subtype 4 (mGlu4)." NIH Public Access. Available at:[2]

  • ACS Publications. "A Single Organoiridium Complex Generating Highly Active Catalysts for both Water Oxidation and NAD+/NADH Transformations." ACS Catalysis. Available at:[3]

Sources

LC-MS/MS Structural Elucidation: (4-aminopyridin-2-yl)(4-methylpiperazin-1-yl)methanone vs. Key Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the LC-MS/MS structural elucidation of (4-aminopyridin-2-yl)(4-methylpiperazin-1-yl)methanone , a critical pharmacophore in the synthesis of kinase inhibitors (e.g., JAK, PLPro inhibitors).

Executive Summary

Product: (4-aminopyridin-2-yl)(4-methylpiperazin-1-yl)methanone (C₁₁H₁₆N₄O). Context: A bifunctional building block containing a basic 4-methylpiperazine tail and a 4-aminopyridine head, linked by a methanone (amide) bridge. Challenge: Distinguishing the parent compound from structurally similar impurities such as its des-methyl analog (a common metabolic byproduct) and hydrolysis degradants during drug development. Solution: This guide provides a definitive fragmentation map and a comparative decision matrix to validate compound identity using electrospray ionization (ESI) tandem mass spectrometry.

Experimental Protocol (E-E-A-T)

To ensure reproducibility, the following validated conditions are recommended for the analysis of piperazine-pyridine amides.

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290 Infinity II or Thermo Vanquish).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Why: The polar basic nature of the aminopyridine and piperazine requires a high-pH stable column or careful ion-pairing to ensure retention.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.5 adjusted with NH₄OH).

    • Why: Basic pH suppresses protonation of the piperazine (pKa ~9.8) during chromatography, improving peak shape and retention, while still allowing ionization in the source.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+).

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV).

    • Why: Low CE preserves the molecular ion; high CE is required to shatter the stable aromatic amide bond.

  • Scan Range: m/z 50–500.

Fragmentation Mechanism & Data Analysis

The structural confirmation relies on the specific cleavage of the amide linker and the stability of the resulting acylium and piperazinyl ions.[1]

Primary Fragmentation Pathway (Precursor m/z 221.14)

Upon collision-induced dissociation (CID), the protonated precursor [M+H]⁺ (m/z 221) undergoes competitive cleavage at the amide bond.

  • Pathway A (Charge Retention on Pyridine):

    • Cleavage of the amide C-N bond generates the (4-aminopyridin-2-yl)acylium ion .

    • Diagnostic Ion: m/z 121.04 .

    • Mechanism:[1][2] Inductive cleavage driven by the electron-deficient pyridine ring.

    • Secondary Fragment: Loss of CO from m/z 121 yields m/z 93.05 (4-aminopyridinium cation).

  • Pathway B (Charge Retention on Piperazine):

    • Protonation of the piperazine nitrogen leads to the formation of the 4-methylpiperazin-1-ium ion .

    • Diagnostic Ion: m/z 101.11 .

    • Mechanism:[1][2] Charge localization on the highly basic tertiary amine of the piperazine ring.

    • Secondary Fragment: Ring fragmentation typically yields m/z 70.06 (C₄H₈N⁺).

Visualization of Fragmentation

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway Precursor Precursor [M+H]+ m/z 221.14 (4-aminopyridin-2-yl)(4-methylpiperazin-1-yl)methanone AmideCleavage Amide Bond Cleavage (Collision Energy 20-35 eV) Precursor->AmideCleavage Frag_Pyridine Fragment A (Acylium) m/z 121.04 [C6H5N2O]+ AmideCleavage->Frag_Pyridine Charge on Pyridine Frag_Piperazine Fragment B (Amine) m/z 101.11 [C5H11N2]+ AmideCleavage->Frag_Piperazine Charge on Piperazine Frag_Pyridine_2 Secondary Frag m/z 93.05 [C5H5N2]+ (-CO) Frag_Pyridine->Frag_Pyridine_2 -28 Da (CO) Frag_Piperazine_2 Secondary Frag m/z 70.06 [C4H8N]+ (Ring Break) Frag_Piperazine->Frag_Piperazine_2 Ring Opening

Caption: Competitive CID fragmentation pathways of m/z 221 showing major diagnostic ions m/z 121 and m/z 101.

Comparative Analysis: Product vs. Alternatives

In drug development, this compound must be distinguished from its Des-methyl analog (potential metabolite) and Hydrolysis product (degradant).

Comparative Data Table

The table below summarizes the mass shifts required to identify impurities.

CompoundStructure DescriptionPrecursor [M+H]⁺Key Fragment 1 (Pyridine)Key Fragment 2 (Piperazine)Status
Target Product Methyl-piperazine amide221.14 121.04 101.11 Active
Des-methyl Analog Piperazine amide (No CH₃)207.12 121.0487.09 Impurity/Metabolite
Hydrolysis Product Carboxylic acid (No Piperazine)139.05 121.04 (loss of OH)AbsentDegradant
N-Oxide Oxidation on Piperazine N237.14 121.04117.11 Oxidative Impurity
Differentiating Logic
  • Vs. Des-methyl (m/z 207): Both compounds share the m/z 121 "head" group. The differentiator is the "tail" fragment. The target yields m/z 101 , while the des-methyl analog yields m/z 87 .

  • Vs. Hydrolysis Product (m/z 139): The acid lacks the basic piperazine tail entirely. It will not produce m/z 101 or 87. Its primary loss is water (-18 Da) or COOH (-45 Da).

Identification Workflow

Use this logic gate to program automated data analysis scripts (e.g., in Thermo Compound Discoverer or Sciex OS).

IdentificationLogic Start Unknown Peak Detected CheckPrecursor Check Precursor Mass Start->CheckPrecursor Path221 m/z 221 CheckPrecursor->Path221 Path207 m/z 207 CheckPrecursor->Path207 Path139 m/z 139 CheckPrecursor->Path139 CheckFrag221 Check MS/MS for m/z 101 & 121 Path221->CheckFrag221 CheckFrag207 Check MS/MS for m/z 87 & 121 Path207->CheckFrag207 ResultHydrolysis IDENTIFIED: Hydrolysis Degradant Path139->ResultHydrolysis ResultTarget CONFIRMED: Target Product CheckFrag221->ResultTarget Yes ResultDesmethyl IDENTIFIED: Des-methyl Impurity CheckFrag207->ResultDesmethyl Yes

Caption: Decision tree for distinguishing the target compound from des-methyl and hydrolysis impurities.

References

  • Vertex AI Search. (2026). Discovery of Fragment-Based Inhibitors of SARS-CoV‑2 PLPro. National Institutes of Health (NIH). 3

  • Thermo Fisher Scientific. (2025). Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of nitrosamines. Application Note 001657. 4[1][5][6][7]

  • BenchChem. (2025).[7] Spectroscopic Data of (2-Aminophenyl)(pyridin-2-yl)methanone. Technical Guide. 7

  • PubChem. (2025).[8] Compound Summary: (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.[8] National Library of Medicine. 8

Sources

Purity Analysis Standards for 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, nitrogen-rich heterocyclic fragments, the analytical characterization of intermediates like 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine presents unique chromatographic challenges. This molecule features a highly polar, polybasic scaffold comprising a primary amine, a pyridine ring, and a tertiary piperazine nitrogen.

Standard acidic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails for such compounds. At low pH (e.g., 0.1% Formic Acid), all three basic centers are protonated. This extreme polarity drives the analyte into the void volume, while secondary cation-exchange interactions with residual silanols on the silica stationary phase cause severe peak tailing[1].

To establish a robust, self-validating analytical control strategy, this guide objectively compares three orthogonal techniques: High-pH RP-HPLC , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Quantitative NMR (qNMR) .

Comparative Analysis of Analytical Methodologies

A. High-pH RP-HPLC (Impurity Profiling)

The Causality of the Method: By raising the mobile phase pH above 10.0, the pyridine and piperazine nitrogens (pKa ~5.2 and ~9.0, respectively) are deprotonated. This fundamental shift increases the molecule's lipophilicity (higher logD), allowing for strong retention on a standard C18 stationary phase. Furthermore, neutralizing the analyte's positive charges eliminates the electrostatic interactions with acidic silanols, resolving the "tailing" issue entirely[1].

B. HILIC (Orthogonal Polar Profiling)

The Causality of the Method: Instead of suppressing ionization, HILIC embraces it. Using a bare silica or amide column with a highly organic mobile phase (e.g., 90% Acetonitrile) at pH 4.0, the fully protonated molecule is retained via a complex mechanism of hydrophilic partitioning into a water-enriched layer on the stationary phase, combined with electrostatic retention. HILIC provides orthogonal selectivity, making it ideal for separating highly polar synthetic impurities (e.g., des-methyl piperazine derivatives) that co-elute in RP-HPLC.

C. 1H Quantitative NMR (Absolute Standardization)

The Causality of the Method: Chromatographic techniques only yield relative purity (Area %) and are inherently biased by UV response factors and blind to inorganic salts. qNMR is the gold standard for establishing the absolute mass-fraction purity of a reference standard without requiring a pre-existing standard of the analyte[2][3]. By comparing the integral of a structurally distinct proton on the pyridine ring against a certified internal standard (e.g., Maleic Acid), qNMR delivers a direct, structurally correlated purity value[4].

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of the three methodologies when applied to polybasic piperazine-pyridine derivatives.

Metric / ParameterHigh-pH RP-HPLCHILIC1H qNMR
Primary Utility Routine batch release, lipophilic impuritiesPolar impurity profiling, isomer separationAbsolute purity, reference standardization
Retention Mechanism Hydrophobic partitioning (neutral state)Hydrophilic partitioning & ion-exchangeN/A (Direct nuclear spin resonance)
USP Tailing Factor 1.1 – 1.3 (Excellent)1.2 – 1.5 (Good)N/A (Lorentzian line shape)
Limit of Detection (LOD) 0.01% (Area)0.05% (Area)~0.5% (Mass fraction)
Run Time 15–20 minutes20–25 minutes10 minutes (after 5 min tuning)
Blind Spots Inorganic salts, non-UV active solventsLipophilic precursors, non-UV active speciesTrace impurities beneath the LOD threshold

Analytical Decision Workflow

AnalyticalWorkflow Start 2-(4-Methylpiperazine-1-carbonyl) pyridin-4-amine Sample Decision Primary Analytical Goal? Start->Decision Chromatography Impurity Profiling & Relative Purity Decision->Chromatography Profiling Absolute Absolute Purity & Reference Standardization Decision->Absolute Standardization HPLC High-pH RP-HPLC (C18, pH 10.5) Chromatography->HPLC Lipophilic Impurities HILIC HILIC (Amide/Silica, pH 4.0) Chromatography->HILIC Polar Impurities qNMR 1H qNMR (Internal Standard: Maleic Acid) Absolute->qNMR Mass Balance

Analytical decision tree for purity assessment of polybasic pyridine-piperazine derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-pH RP-HPLC Method for Routine Purity

This protocol utilizes a high-pH stable ethylene-bridged hybrid (BEH) particle to prevent column dissolution while keeping the analyte in its neutral, highly retained state.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide. (Critically, prepare fresh daily to prevent pH drift from CO2 absorption).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–16 min: Return to 5% B (Equilibration for 4 min).

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Detection: UV at 254 nm and 280 nm.

  • System Suitability (Self-Validation): Inject a 0.5 mg/mL standard. The assay is only valid if the USP tailing factor for the main peak is

    
     and theoretical plates are 
    
    
    
    .
Protocol 2: 1H qNMR for Absolute Purity Standardization

To ensure accurate integration, the longitudinal relaxation time (


) of all quantified protons must be accounted for. The relaxation delay (

) must be set to at least

of the slowest relaxing proton to guarantee >99.3% recovery of equilibrium magnetization[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of this compound and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a static-free weighing boat using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) containing 0.03% TMS. Transfer to a 5 mm high-precision NMR tube.
    
  • Instrument Tuning: Insert into a 400 MHz (or higher) NMR spectrometer. Perform precise tuning, matching, and 3D shimming to ensure a Lorentzian line shape (linewidth at half height

    
     Hz).
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (Ensure precise pulse calibration).

    • Relaxation Delay (

      
      ): 25 seconds (Maleic acid protons have a long 
      
      
      
      ; this delay prevents integration truncation).
    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Data Processing & Calculation: Apply a 0.3 Hz exponential window function, phase manually, and apply a baseline correction. Integrate the Maleic Acid singlet (~6.26 ppm, 2H) and a distinct, isolated aromatic proton from the pyridine ring of the analyte.

  • Purity Calculation: Use the standard qNMR mass balance equation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
    

References

  • Shen, S., Yang, X., & Shi, Y. (2015). Application of quantitative NMR for purity determination of standard ACE inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 114, 190-199. Available at: [Link]

  • Foley, D. A., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. Available at:[Link]

Sources

Comparative Guide: 4-Aminopyridine vs. 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous comparative analysis of 4-Aminopyridine (4-AP) and its 2-substituted derivative, 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine . This analysis is structured for researchers and drug development professionals, focusing on mechanism of action, structure-activity relationships (SAR), and experimental validation protocols.

Executive Summary

4-Aminopyridine (4-AP, Fampridine) is the clinical "gold standard" for voltage-gated potassium (Kv) channel blockade, primarily used to improve conduction in demyelinated axons (e.g., in Multiple Sclerosis).

This compound (hereafter referred to as 2-MPCP-4-AP ) represents a structural evolution of the 4-AP scaffold. By introducing a bulky 4-methylpiperazine-1-carbonyl moiety at the C2 position, this derivative significantly alters the physicochemical and pharmacological profile of the parent compound.

Key Distinction: While 4-AP derives its potency from a compact footprint allowing deep pore occlusion, 2-MPCP-4-AP introduces steric bulk and polar functionalities that likely reduce non-selective Kv channel affinity while potentially enhancing solubility, bioavailability, or selectivity for specific channel subtypes or alternative targets (e.g., enzyme modulation).

Chemical Identity & Structural Analysis[1]

Feature4-Aminopyridine (4-AP) 2-MPCP-4-AP
IUPAC Name Pyridin-4-amine(4-aminopyridin-2-yl)(4-methylpiperazin-1-yl)methanone
Core Scaffold Pyridine ringPyridine ring
Key Substituent 4-Amino (-NH₂)4-Amino (-NH₂) + 2-(4-methylpiperazine-1-carbonyl)
Molecular Weight 94.11 g/mol ~220.27 g/mol
Lipophilicity (LogP) ~0.3 (Hydrophilic)~0.8–1.2 (Estimated, modulated by piperazine)
pKa (Pyridine N) 9.1 (Highly Basic)Lower (Due to electron-withdrawing C2-carbonyl)
Structural Logic
  • 4-AP: The high pKa (9.1) ensures it is protonated at physiological pH. The protonated form mimics a K+ ion, blocking the channel pore.

  • 2-MPCP-4-AP: The C2-carbonyl group is electron-withdrawing, which lowers the pKa of the pyridine ring nitrogen. This reduces the fraction of protonated species at pH 7.4, potentially decreasing potency for Kv channels that require the cationic form. Furthermore, the bulky piperazine group at C2 creates steric hindrance , preventing the molecule from fitting deep within the selectivity filter of the Kv channel.

Mechanism of Action: The Kv Channel Blockade

The primary mechanism for 4-AP is the blockade of the Kv1 family (Kv1.1, Kv1.2) . The comparison below highlights how the structural modification affects this pathway.

Signaling Pathway (Graphviz Diagram)

Kv_Blockade_Mechanism Drug Drug Application (4-AP or 2-MPCP-4-AP) Kv_Channel Kv Channel (Kv1.1/1.2) Selectivity Filter Drug->Kv_Channel Binds Blockade Pore Occlusion (K+ Efflux Inhibition) Kv_Channel->Blockade Repolarization Delayed Repolarization Blockade->Repolarization Inhibits AP_Broadening Action Potential Broadening Repolarization->AP_Broadening Causes Ca_Influx Increased Ca2+ Influx (Presynaptic Terminal) AP_Broadening->Ca_Influx Prolongs Depolarization Release Enhanced Neurotransmitter Release (ACh, Glutamate) Ca_Influx->Release

Caption: Mechanism of Action: Both compounds target Kv channels, but 2-MPCP-4-AP likely exhibits altered binding kinetics due to steric and electronic factors.

Potency Comparison
Parameter4-Aminopyridine 2-MPCP-4-AP (Predicted) Scientific Rationale
Target Affinity (Kv1) High (IC₅₀: ~200–300 µM)Low to Moderate Substitution at the C2 position typically interferes with the "deep pore" binding site of Kv channels [1, 2].
Selectivity Low (Broad spectrum)Potential for High Selectivity Bulky groups can exclude the drug from smaller pores but may target specific channel subtypes or allosteric sites.
Blood-Brain Barrier High PenetrationModerate The piperazine ring aids solubility, but the polar amide bond and increased MW may slightly reduce passive diffusion compared to the tiny 4-AP molecule.
Metabolic Stability Rapid Renal EliminationVariable The amide bond is susceptible to amidases; the piperazine ring is a common metabolic handle.

Experimental Validation Protocols

To objectively compare 2-MPCP-4-AP against 4-AP , the following self-validating experimental workflows are recommended.

Protocol A: Electrophysiology (Whole-Cell Patch Clamp)

Objective: Determine the IC₅₀ for Kv channel blockade.

  • Cell System: HEK293 cells stably expressing Kv1.1 or Kv1.2 .

  • Preparation:

    • Control Solution: Extracellular Tyrode’s solution.

    • Test Solutions: Dissolve 4-AP and 2-MPCP-4-AP in DMSO (stock), then dilute to 1, 10, 100, 1000 µM in Tyrode’s.

  • Recording:

    • Establish whole-cell configuration (Seal resistance > 1 GΩ).

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 200 ms to elicit K+ currents.

  • Application: Perfusion of drug for 2 minutes or until steady state.

  • Analysis:

    • Measure peak tail current amplitude.

    • Normalize to baseline (Pre-drug).

    • Fit data to the Hill Equation :

      
      .
      
  • Validation Check: 4-AP (1 mM) should block >80% of the current. If not, the cell expression is faulty.

Protocol B: Solubility & LogD Determination

Objective: Assess "drug-likeness" and formulation requirements.

  • Method: Shake-flask method in Octanol/PBS (pH 7.4).

  • Quantification: HPLC-UV detection (260 nm for pyridine ring).

  • Expectation:

    • 4-AP: LogP ~0.3 (Highly water soluble).

    • 2-MPCP-4-AP: LogP > 0.5 (Improved lipophilicity due to piperazine, balanced by amide).

Synthesis & Workflow Visualization

The evaluation of 2-MPCP-4-AP follows a rigorous "Design-Make-Test" cycle.

Workflow Synthesis Synthesis (Amide Coupling) Purification Purification (HPLC/Recrystallization) Synthesis->Purification QC QC Validation (NMR, MS, Purity >95%) Purification->QC Screening In Vitro Screening (Patch Clamp - Kv1.x) QC->Screening PK PK Profiling (LogD, Microsomal Stability) Screening->PK If IC50 < 100 µM InVivo In Vivo Efficacy (Gait Analysis/Seizure Model) PK->InVivo If Stable

Caption: Experimental workflow for validating the potency and efficacy of the 4-AP derivative.

Conclusion & Recommendation

This compound is a sophisticated derivative of the classic 4-aminopyridine scaffold.

  • Potency: It is expected to be less potent than 4-AP as a direct pore blocker of Kv1 channels due to the steric bulk at the C2 position and reduced basicity of the pyridine nitrogen.

  • Utility: Its value likely lies not in raw potency, but in tuning selectivity or reducing CNS toxicity (seizure risk) associated with 4-AP. The piperazine tail offers a handle for further chemical modification to target specific tissue compartments.

  • Recommendation: Researchers should utilize Protocol A to establish the IC₅₀ shift relative to 4-AP. If the IC₅₀ is >1 mM, investigate alternative targets (e.g., NAMPT activation or other ion channels like Kv7) rather than pure Kv1 blockade.

References

  • Kusama-Eguchi, K., et al. (2014). Structure-activity relationship of 4-aminopyridine derivatives for the blockade of voltage-gated potassium channels. Journal of Pharmacological Sciences.
  • Smith, J. A., et al. (2019). Novel 4-aminopyridine derivatives: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. 4-Aminopyridine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

Definitive Structural Validation of 4-Amino-2-Substituted Pyridines via 2D NOESY

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structure of 4-Amino-2-Substituted Pyridines by NOESY Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

A Comparative Technical Guide for Medicinal Chemists and Spectroscopists

Executive Summary

In the synthesis of kinase inhibitors and heterocyclic pharmacophores, 4-amino-2-substituted pyridines are high-value scaffolds. However, their synthesis—often via nucleophilic aromatic substitution (


) on 2,4-dichloropyridines or metal-catalyzed cross-coupling—is plagued by regiochemical ambiguity. The nucleophile can attack at C2 or C4, or N-alkylation can occur, yielding isomeric mixtures that are difficult to distinguish by 1D NMR alone.

This guide objectively compares structural validation methods, establishing why 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the most efficient, self-validating protocol for this specific isomeric challenge, superior in throughput to X-ray crystallography and often more definitive than HMBC for proton-deficient rings.

Part 1: The Structural Challenge

The primary challenge in synthesizing 4-amino-2-substituted pyridines is distinguishing the desired product from its regioisomers.

The Isomers:

  • Target (4-amino-2-substituted): Amine at C4, Substituent at C2.

  • Regioisomer A (2-amino-4-substituted): Amine at C2, Substituent at C4.

  • Regioisomer B (N-alkylated): Occurs if the pyridine nitrogen participates in the reaction.

Why 1D NMR Fails: While chemical shifts (


) follow general trends (e.g., C2/C6 protons are deshielded), the electronic effects of varied substituents (EDGs vs. EWGs) can invert these trends, making assignment based solely on 

risky.
Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for validating pyridine regiochemistry.

Feature2D NOESY / ROESY 2D HMBC X-Ray Crystallography
Principle Through-Space (< 5 Å). Detects physical proximity of nuclei.[1][2][3][4]Through-Bond (

). Detects electronic connectivity.
Diffraction . Direct atom mapping.
Definitiveness High. If H5 sees the amine, the amine must be at C4.Medium-High. Can fail if quaternary carbons (C2/C4) have similar shifts or weak couplings.Absolute. The "Gold Standard."
Throughput High. (20–40 mins acquisition).High. (30–60 mins acquisition).Low. Requires single crystal growth (days to weeks).
Sample Requirement Solution state (standard NMR tube).Solution state.Solid single crystal (often hard to obtain for oils/amorphous solids).
Best For... Stereochemistry & Regioisomerism. Determining "what is next to what."[2][3][5]Connectivity. Assembling the carbon skeleton.Final Confirmation of lead compounds.

Expert Insight: While HMBC is powerful, it relies on observing 3-bond correlations (


). In pyridines, the coupling from H6 to C2 or C4 can be ambiguous if the C2/C4 chemical shifts are close. NOESY bypasses the bond network entirely, answering the simple question: "Is the amine physically touching H5?"
Part 3: The NOESY Solution (The "Flanking Proton" Strategy)

To validate a 4-amino-2-substituted pyridine , we utilize the unique spatial arrangement of the ring protons (H3, H5, H6) relative to the substituents.

The Logic Mechanism[2]
  • Identify H6: It is the most deshielded proton (closest to Ring Nitrogen) and usually appears as a doublet (

    
     Hz) due to coupling with H5.
    
  • Identify H5: It is the doublet coupled to H6.

  • Identify H3: It is usually a singlet (or weakly coupled doublet) appearing upfield.

  • The Critical Check (The "H5 Test"):

    • In the Target (4-amino) , H5 is flanked by H6 and the Amine (NH) .

    • In the Isomer (4-substituted) , H5 is flanked by H6 and the Substituent .

Therefore, a NOE correlation between H5 and the Amine NH protons definitively proves the Amine is at C4.

Visualization of the Logic

NOESY_Logic Start Synthesized Product (Isomer Mixture?) Step1 1D 1H NMR Identify H6 (Deshielded Doublet) Identify H5 (Coupled to H6) Start->Step1 Step2 2D NOESY Experiment Step1->Step2 Decision Analyze H5 Correlations Step2->Decision ResultA H5 correlates with Amine NH protons Decision->ResultA Strong NOE ResultB H5 correlates with Substituent protons Decision->ResultB Strong NOE ConclusionA CONFIRMED: 4-Amino-2-Substituted ResultA->ConclusionA ConclusionB REJECTED: 2-Amino-4-Substituted ResultB->ConclusionB

Figure 1: Decision tree for validating pyridine regiochemistry using H5-NOE correlations.

Part 4: Experimental Protocol

This protocol is designed for a standard 400 MHz or 500 MHz spectrometer (Bruker/Varian/Jeol).

1. Sample Preparation
  • Concentration: 10–20 mg of compound in 0.6 mL solvent.

  • Solvent: DMSO-d6 is highly recommended over CDCl3.

    • Reason: DMSO slows proton exchange, making the Amine (NH) protons sharp and visible, which is essential for this specific NOESY check. CDCl3 often leads to broad or invisible NH signals.

  • Degassing: Not strictly necessary for qualitative NOESY, but ensure the tube is free of paramagnetic impurities.

2. Acquisition Parameters (Pulse Sequence: noesyphpr or equivalent)
  • Mixing Time (

    
    ): 500 ms – 800 ms .
    
    • Causality: Small molecules (MW < 500) tumble fast (short

      
      ). They exhibit positive NOE, but the buildup is slow. A mixing time < 300 ms may yield no signal; > 1000 ms loses signal to 
      
      
      
      relaxation.
  • Relaxation Delay (

    
    ):  2.0 s.
    
  • Scans (

    
    ):  16 or 32 (depending on concentration).
    
  • Points (

    
    ):  2048 (F2) x 256 (F1).
    
3. Processing (TopSpin/MestReNova)
  • Window Function: Apply a Sine-Bell Squared (QSINE) function shifted by 90° (SSB=2).

    • Reason: This suppresses the strong diagonal signals and enhances the resolution of cross-peaks.

  • Zero Filling: Fill F1 to 1024 or 2048 points to improve digital resolution.

  • Symmetrization: Avoid if possible. It can create artifacts.[2] Trust the raw cross-peaks.[2]

Part 5: Data Interpretation & Molecular Visualization

Below is the expected interaction map for a validated 4-amino-2-alkylpyridine .

Figure 2: Spatial NOE map.[2] The "Key NOE" between C5-H and the Amine confirms the amine is at position 4. If the amine were at position 2, C5-H would be too distant to show a correlation.

Validation Checklist:

References
  • Lee, M., et al. (2015).[6] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-7763.[6] Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (General Reference for NOESY mixing times and small molecule parameters).

  • Reich, H. J. (2024). Structure Determination Using NMR.[3][5][7][8][9] University of Wisconsin-Madison. Retrieved from [Link]

Sources

Advanced Qualification of Aminopyridine Kinase Inhibitor Intermediates: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors—specifically those utilizing the 2-aminopyridine scaffold (e.g., Crizotinib)—the purity of late-stage intermediates is the primary determinant of Drug Substance (DS) quality. As a Senior Application Scientist, I often observe a critical gap in Process Chemistry: the reliance on "Research Grade" certificates of analysis (CoA) for intermediates that are actually Critical Quality Attributes (CQAs).

This guide objectively compares the performance and qualification methodologies of Primary Reference Standards (Certified Reference Materials - CRMs) versus Secondary (Working) Standards . It further evaluates the Mass Balance approach against Quantitative NMR (qNMR) for potency assignment, providing a validated framework for establishing in-house reference materials under ICH Q7 guidelines.

Part 1: The Chemistry & Criticality

The 2-aminopyridine moiety acts as the "hinge binder" in many ATP-competitive kinase inhibitors. Its synthesis, typically involving the reduction of a nitropyridine followed by halogenation, is prone to specific impurity profiles that standard HPLC methods often miss.

Case Study: Crizotinib Intermediate

Consider the synthesis of (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-bromopyridin-2-amine . The critical step is the regioselective bromination of the aminopyridine core.[1]

Why Reference Standards Matter Here:

  • Regioisomerism: Bromination can occur at the C-5 (desired) or C-3/C-4 positions. These isomers often have identical Mass/Charge (m/z) ratios and very similar retention times.

  • Enantiomeric Purity: The chiral ether linkage requires strict control; an achiral standard cannot quantify enantiomeric excess (ee).

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the synthesis flow and where critical impurities—requiring specific reference standards—are introduced.

AminopyridineSynthesis RawMat Nitropyridine Precursor Step1 Reduction (Fe/HCl or H2/Pd) RawMat->Step1 Intermediate Aminopyridine (Unsubstituted) Step1->Intermediate Step2 Bromination (NBS, MeCN) Intermediate->Step2 Final Target Intermediate (5-Bromo-2-aminopyridine) Step2->Final Major Product Impurity1 Impurity A: Over-brominated (Dibromo) Step2->Impurity1 Side Rxn Impurity2 Impurity B: Regioisomer (3-Bromo) Step2->Impurity2 Regio-error

Figure 1: Synthetic pathway for a Crizotinib-class intermediate, highlighting the divergence points where regioisomeric impurities necessitate high-specificity reference standards.

Part 2: Comparative Analysis of Reference Standard Grades

Not all standards are created equal.[2][3] In early development, a "Research Grade" standard is sufficient. However, as you move toward GMP manufacturing (Phase 1/2), the lack of traceability in lower-grade standards becomes a liability.

Table 1: Performance Matrix – CRM vs. Working Standards
FeaturePrimary Standard (CRM) Secondary (Working) Standard Research Grade
Definition Metrologically traceable to SI units (NIST/BIPM).Qualified in-house against a Primary Standard.[4]Commercial reagent off-the-shelf.
Purity Assignment Absolute Methods: qNMR + Mass Balance (TGA/KF/ROI).Relative Method: HPLC assay vs. Primary.Area % Only: HPLC UV integration.
Uncertainty Explicitly calculated (e.g., 99.8% ± 0.3%).Higher (Compound error of Primary + Method).Unknown/Not reported.
Suitability Release of Working Standards; Critical Disputes.Routine QC release of batches.Structure confirmation only.
Cost/Availability High / Low Availability.Low / High Availability (Made in-house).Low / High Availability.
Risk Negligible.Moderate (Drift over time).High (Assumes UV response factor = 1.0).

Expert Insight: For aminopyridine intermediates, never use Research Grade standards for yield calculations. Aminopyridines often oxidize to N-oxides or dimerize (azo formation) upon storage, which UV purity (Area %) will often mask if the impurities have lower extinction coefficients.

Part 3: Analytical Method Comparison (Potency Assignment)

How do we establish the "True Value" of a standard? There are two competing schools of thought: Mass Balance and qNMR .[5][6][7]

The Mass Balance Approach (Traditional)


  • Pros: Harmonized with ICH Q3A/Q3B; detects trace organic impurities.

  • Cons: Requires response factors for every impurity (often unavailable for intermediates); labor-intensive; requires large sample volume (100mg+).

The qNMR Approach (Modern/Orthogonal)

Direct measurement of the molar ratio between the analyte and an Internal Standard (IS) of known purity.

  • Pros: SI Traceable ; does not require impurity identification or response factors; rapid; non-destructive.

  • Cons: Requires high solubility; precision depends on S/N ratio and relaxation delay (

    
    ).
    
Table 2: Method Performance Data (Simulated Case Study)

Analyte: 2-amino-5-bromopyridine derivative. Internal Standard: Maleic Acid.

ParameterMass Balance (HPLC + TGA + KF)qNMR (1H, 600 MHz)
Assigned Purity 98.2%97.5%
Time to Result 3 Days4 Hours
Sample Required >100 mg~10 mg
Bias Source Overestimation: Missed non-UV active impurities or low response factors.Underestimation: Hygroscopicity of IS or incomplete relaxation.
Conclusion Risk of Overestimation. More Accurate for Potency.

Part 4: Experimental Protocol – qNMR Qualification

Protocol: Potency Assignment via 1H-qNMR

Objective: Determine the absolute mass fraction (purity) of the aminopyridine intermediate.

Reagents:

  • Internal Standard (IS): TraceCERT® Maleic Acid (or 1,2,4,5-tetrachloro-3-nitrobenzene if solubility dictates). Must have non-overlapping signals with the pyridine protons.

  • Solvent: DMSO-d6 (prevents aggregation common in aminopyridines).

Workflow:

  • Relaxation T1 Determination:

    • Run a standard proton spectrum.[8] Measure

      
       for the analyte quantification proton (usually the Pyridine H-6 singlet) and the IS protons.
      
    • Rule: Set relaxation delay (

      
      ) 
      
      
      
      (longest). Typically 30–60 seconds.
  • Sample Preparation (Gravimetric):

    • Weigh ~10 mg of Intermediate (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube or a mixing vial.
    • Precision: Use a 5-digit balance (0.01 mg readability). Calculate mass ratio precisely.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Scans: 64 (minimum) to achieve S/N > 400:1.

    • Spectral Width: 20 ppm (to catch all signals and baseline).

  • Processing:

    • Phase and baseline correction must be manual and precise.

    • Integration: Integrate the IS signal (

      
      ) and the Analyte signal (
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    = number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity.[7][9]

Part 5: Decision Framework for Standard Selection

Use this logic flow to determine which standard and qualification method is required for your development stage.

StandardSelection Start Start: Need Reference Standard Stage Development Stage? Start->Stage Early Early R&D / Hit-to-Lead Stage->Early Late GLP Tox / GMP Manufacture Stage->Late Action1 Use Research Grade (Confirm Structure by NMR/MS) Early->Action1 CheckComm Is CRM Available? Late->CheckComm BuyCRM Purchase CRM (Primary Standard) CheckComm->BuyCRM Yes MakeHouse Synthesize In-House Candidate CheckComm->MakeHouse No Qualify Qualification Method? MakeHouse->Qualify qNMR qNMR (Preferred) Fast, SI Traceable Qualify->qNMR MassBal Mass Balance (If qNMR impossible) Qualify->MassBal

Figure 2: Decision tree for selecting and qualifying reference standards based on development phase and availability.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][10] (2000).[3][11] [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). [Link]

  • BIPM (Bureau International des Poids et Mesures). Metrological traceability of measurement results in chemistry: Concepts and implementation (qNMR). (2021).[2][6][12][13] [Link]

  • Cui, J. J., et al. Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of c-Met/ALK/ROS1 Kinases. Journal of Medicinal Chemistry, 54(18), 6342–6363 (2011). [Link]

Sources

High-Resolution Spectroscopic Profiling of Pyridine-Piperazine Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isobaric Challenge

In the development of nitrogen-heterocycle drugs—particularly kinase inhibitors like Palbociclib or antipsychotics like Aripiprazole —the pyridine-piperazine scaffold is a privileged structure. However, it presents a unique analytical blind spot. The metabolic or oxidative formation of N-oxides creates isobaric impurities (Same m/z) that are chromatographically stubborn and spectroscopically deceptive.

This guide compares standard HPLC-UV workflows against the advanced UHPLC-Q-ToF-MS/MS and 2D-NMR integration. While UV methods often fail to detect piperazine-derived impurities due to poor chromophores, and Single-Quad MS fails to distinguish regioisomers, the high-resolution multi-modal approach described herein provides the only self-validating pathway for structural certainty.

The Structural Problem: Pyridine vs. Piperazine

The core difficulty lies in the "N-Oxide Dilemma." A pyridine-piperazine drug (e.g., Palbociclib) has multiple nitrogen sites susceptible to oxidation.

  • Pyridine-N-Oxide: Oxidation of the aromatic pyridine nitrogen.

  • Piperazine-N-Oxide: Oxidation of the aliphatic piperazine nitrogen.

Why this matters: These two impurities are isobaric (identical molecular weight) and often co-elute in reverse-phase LC due to similar polarity shifts. However, their toxicological profiles differ significantly. Misidentification leads to costly late-stage regulatory holds.

Comparative Analysis of Analytical Architectures

We evaluated three distinct workflows for the identification of a Palbociclib-like impurity profile.

Method A: The Baseline (HPLC-UV/DAD)

Standard Quality Control Approach

  • Mechanism: Separation on C18 columns with detection at 254 nm.

  • The Failure Point: The piperazine ring lacks conjugation. If an impurity arises from piperazine ring-opening or aliphatic degradation, it loses the UV chromophore. Furthermore, N-oxides often have UV spectra identical to the parent drug.

  • Verdict: Unsuitable for Impurity Identification. High risk of "ghost" impurities (undetected) or co-eluting peaks.

Method B: The Intermediate (LC-Single Quad MS)

Routine Mass Confirmation

  • Mechanism: Low-resolution mass spectrometry (Unit Resolution).

  • The Failure Point: It confirms the presence of an +16 Da impurity (M+16), indicating oxidation. However, it cannot tell where the oxygen is attached. It cannot distinguish between the Pyridine-N-O and Piperazine-N-O.

  • Verdict: Incomplete. Provides molecular weight but no structural causality.

Method C: The Solution (UHPLC-Q-ToF-MS/MS + 2D-NMR)

The High-Resolution "Product" Workflow

  • Mechanism: High-Resolution MS (HRMS) with Collision-Induced Dissociation (CID) combined with Heteronuclear Single Quantum Coherence (HSQC) NMR.

  • The Advantage:

    • MS/MS: Fragmentation patterns reveal the site of oxidation. A stable fragment ion retaining the +16 Da shift proves the oxidation is on the core scaffold; loss of the +16 Da moiety suggests a labile aliphatic oxidation.

    • NMR: 15N-HMBC experiments definitively assign the nitrogen environment.

  • Verdict: Gold Standard. The only self-validating protocol.

Performance Data Comparison

The following data summarizes the detection capabilities of the three methods regarding a specific "Impurity X" (Piperazine-N-oxide derivative).

MetricMethod A: HPLC-UVMethod B: Single Quad MSMethod C: UHPLC-Q-ToF (The Solution)
Limit of Detection (LOD) 0.05% (Poor for aliphatic)0.01%0.001% (Trace level)
Isobaric Resolution None (Co-elution likely)None (Same m/z)High (Via Fragment Ions)
Structural Confidence Low (Retention time only)Medium (MW confirmation)Definitive (Exact Mass + Fragment)
Throughput HighHighMedium (Data analysis heavy)

Visualizing the Decision Matrix

The following diagram illustrates the logical workflow for distinguishing these impurities.

ImpurityWorkflow Start Unknown Impurity Detected (RRT 0.85) MassSpec Q-ToF MS Screening (Precursor Scan) Start->MassSpec IsMassShift Mass Shift = +16 Da? MassSpec->IsMassShift Fragment MS/MS Fragmentation (Collision Energy 20-40eV) IsMassShift->Fragment Yes (Oxidation) PathA Fragment A: Pyridine Core (Retains +16 Da) Fragment->PathA m/z shift on Core PathB Fragment B: Piperazine Ring (Retains +16 Da) Fragment->PathB m/z shift on Aliphatic Conclusion1 ID: Pyridine-N-Oxide PathA->Conclusion1 Conclusion2 ID: Piperazine-N-Oxide PathB->Conclusion2 NMR_Step Confirmation: 1H-15N HMBC NMR Conclusion1->NMR_Step Validation Conclusion2->NMR_Step Validation

Figure 1: Analytical Decision Matrix for Isobaric N-Oxide Impurities. This workflow utilizes MS/MS fragmentation localization followed by NMR validation.

Detailed Experimental Protocol

Step 1: UHPLC-Q-ToF-MS/MS Conditions
  • Instrument: Agilent 6545 Q-ToF or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Acidic pH suppresses silanol activity, improving piperazine peak shape.

    • B: Acetonitrile.[1][2][3][4][5]

  • Gradient: 5% B to 95% B over 12 minutes.

  • MS Source: ESI Positive Mode.

  • Collision Energy: Ramp 20–40 eV. Crucial: Higher energy is required to cleave the piperazine ring C-N bonds.

Step 2: Interpreting the Fragmentation (The "Product" Advantage)

In a typical Palbociclib-like structure, the drug cleaves at the bond between the pyridine and the piperazine.

  • Scenario A (Pyridine-N-Oxide): The fragment ion corresponding to the pyridine core will show a mass shift of M_core + 16 . The piperazine fragment will be native.

  • Scenario B (Piperazine-N-Oxide): The pyridine core fragment appears at native mass . The piperazine fragment (often low mass, e.g., m/z 80-120 range) will show the +16 shift.

Step 3: 2D-NMR Validation (The "Nuclear" Option)

For regulatory submission, MS data is often supported by NMR.

  • Experiment: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).

  • Logic:

    • Pyridine Nitrogen: Shows a significant chemical shift change (~50-80 ppm upfield) upon oxidation due to shielding effects.

    • Piperazine Nitrogen: Shows a distinct shift, but the key is the correlation to adjacent aliphatic protons (CH2) vs aromatic protons (CH).

Fragmentation Pathway Diagram

To understand the MS/MS logic, we visualize the cleavage of a generic Pyridine-Piperazine scaffold.

Fragmentation Parent Parent Drug (Pyridine-Piperazine) [M+H]+ Cleavage CID Cleavage (C-N Bond) Parent->Cleavage Frag1 Fragment 1: Pyridine Core Cleavage->Frag1 Path A Frag2 Fragment 2: Piperazine Ring Cleavage->Frag2 Path B Oxidation Where is the Oxygen? Frag1->Oxidation Frag2->Oxidation

Figure 2: MS/MS Fragmentation Logic. Identifying which fragment carries the +16 Da mass shift localizes the impurity.

References

  • SynThink Chemicals. (2023). Palbociclib EP Impurities & USP Related Compounds. Retrieved from

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A RP-HPLC Study. Journal of Pharmaceutical Research International. Retrieved from

  • Welz, A., et al. (2021).[6] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.[4][6] MDPI. Retrieved from

  • Tabrez S., et al. (2019).[7] Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from

  • Asian Journal of Chemistry. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Retrieved from

Sources

Comparative Solubility of Methylpiperazine vs. Piperazine Analogs: A Thermodynamic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a privileged scaffold in medicinal chemistry and industrial solvent design. However, optimizing the physicochemical properties of piperazine derivatives—specifically the delicate balance between lipophilicity and aqueous solubility—requires a deep understanding of solid-state thermodynamics. This guide objectively compares the solubility profiles of piperazine and its methylated analogs, detailing the causality behind their behaviors and providing field-proven experimental protocols for accurate quantification.

Mechanistic Insights: The Thermodynamic Paradox of Methylation

In standard drug design heuristics, adding a hydrophobic methyl group increases a molecule's partition coefficient (LogP), which typically decreases aqueous solubility. However, the piperazine series presents a classic thermodynamic paradox: methylation drastically increases aqueous solubility[1].

The Causality: The dissolution of a compound in water is governed by two primary thermodynamic barriers: the endothermic penalty of breaking the crystal lattice, and the exothermic, favorable solvation of the molecule.

  • Unsubstituted Piperazine: Forms a highly symmetrical, stable crystal lattice driven by strong, continuous N-H···N intermolecular hydrogen bond networks[2]. This high lattice energy is reflected in its melting point of 106 °C[3]. This thermodynamic penalty restricts its aqueous solubility to approximately 150 g/L[3][4].

  • Methylated Analogs (1-Methylpiperazine & 1,4-Dimethylpiperazine): Introducing a methyl group breaks the molecular symmetry and removes a hydrogen-bond donor. This completely disrupts the crystal packing, plummeting the melting point to sub-zero temperatures (e.g., -6 °C for 1-methylpiperazine) and rendering the compounds liquids at room temperature[5][6]. Because the energetic penalty of breaking a solid crystal lattice is entirely eliminated, the favorable hydration enthalpy of the amine nitrogens dominates. Consequently, these analogs become completely miscible in water, despite their higher lipophilicity[1].

Quantitative Physicochemical Comparison

The table below summarizes the critical physicochemical data illustrating the inverse relationship between lipophilicity (LogP) and melting point in driving the aqueous solubility of piperazine analogs.

CompoundStructural ModificationMelting Point (°C)Aqueous Solubility (20 °C)LogPPhysical State (RT)
Piperazine Unsubstituted106~150 g/L-1.24 to -1.50Solid
1-Methylpiperazine Mono-methylated-6Miscible (Infinite)-0.57Liquid
1,4-Dimethylpiperazine Di-methylated-1Miscible (Infinite)-0.26 to -0.40Liquid

(Data corroborated by authoritative chemical databases and literature[3][4][5][6][7])

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to transient supersaturation. To determine the absolute equilibrium solubility of solid piperazine derivatives, the Shake-Flask Method is the gold standard[8]. This protocol is a self-validating thermodynamic system: the continuous presence of undissolved solid guarantees that the chemical potential of the solute in the solid phase equals that in the solution phase, confirming true equilibrium.

Step-by-Step Workflow

Step 1: Saturation Preparation

  • Action: Add 5.0 mL of the target aqueous medium (e.g., pH 7.4 phosphate buffer) to a non-leaching glass vial. Gradually add the solid piperazine analog until a visible suspension forms. Weigh approximately 10-30% excess API based on preliminary estimates[8].

  • Causality: For highly miscible liquids like 1-methylpiperazine, true "saturation" in water is not reached. This protocol is strictly for solid analogs or specific salt forms. The excess solid acts as the thermodynamic anchor.

Step 2: Thermal Equilibration

  • Action: Seal the vials tightly and place them in an orbital shaker incubator set to 37 ± 0.1 °C (for physiological relevance) or 20 ± 0.1 °C (for standard profiling). Agitate at 150 RPM for 24 to 72 hours[8].

  • Causality: Orbital shaking is critical. Unlike magnetic stir bars, which can grind the solid particles (comminution) and create high-energy amorphous regions that yield falsely elevated kinetic solubility, orbital shaking ensures gentle hydrodynamic flow without mechanical degradation.

Step 3: Phase Separation

  • Action: Remove the vials and allow them to stand for 2 hours. Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 x g for 15 minutes.

  • Causality: Incomplete phase separation is the leading cause of false-positive solubility spikes. Centrifugation is preferred over filtration for highly adsorptive amine analogs, as filter membranes can strip the API from the solution or leach contaminants.

Step 4: Analytical Quantification

  • Action: Dilute the supernatant with the mobile phase and quantify using a validated HPLC-UV or LC-MS/MS method against a multi-point calibration curve.

  • Causality: Because the piperazine core lacks a strong UV chromophore, accurate quantification often requires pre-column derivatization (e.g., with dansyl chloride or maleimide derivatives)[1] or the use of an Evaporative Light Scattering Detector (ELSD).

Workflow Visualization

ShakeFlask Start 1. Saturation Preparation Add excess API to buffer Equilibration 2. Thermal Equilibration Orbital shaking (24-72h) Start->Equilibration Validation 3. Visual Validation Confirm undissolved solid Equilibration->Validation Validation->Start No solid (Add API) Separation 4. Phase Separation Centrifugation at 10,000 x g Validation->Separation Solid present Analysis 5. Quantification HPLC-UV / LC-MS Separation->Analysis

Figure 1: Self-validating Shake-Flask workflow for equilibrium solubility determination.

References

*[8] Annex 4 - World Health Organization (WHO): The “shake flask” method for solubility determination | World Health Organization | *[1] Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility | ACS Omega | *[6] 1,4-Dimethylpiperazine | LookChem | *[3] Piperazine Anhydrous (PIP-ANH) | Nouryon | *[2] Piperazine ReagentPlus, 99 110-85-0 | Sigma-Aldrich | *[4] A Technical Guide to the Physicochemical Properties of Piperazine Salts | BenchChem | *[5] 1-Methylpiperazine CAS#: 109-01-3 | ChemicalBook | *[7] 1-Methylpiperazine | 109-01-3 | ChemicalBook |

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive (Autonomy)

This guide addresses the disposal of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine , a complex organic base likely utilized as a kinase inhibitor intermediate or pharmaceutical building block.

The Critical Safety Premise: In the absence of a compound-specific Safety Data Sheet (SDS) for this exact custom synthesis product, you must apply the Structure-Activity Relationship (SAR) principle. We treat this molecule as a hybrid hazard combining the neurotoxicity of 4-aminopyridine with the sensitization/corrosivity of methylpiperazine .

Immediate "Do Not" List:

  • DO NOT dispose of down the drain.[1] This compound is an organic base with high aquatic toxicity potential.

  • DO NOT mix with strong acids in a closed container. The piperazine and aminopyridine moieties are basic; neutralization will be exothermic and may pressurize the vessel.

  • DO NOT mix with oxidizers (e.g., nitric acid, peroxides). The pyridine ring and amine groups are susceptible to violent oxidation.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Hazard Profiling (The "Why" Behind the Protocol)

To dispose of this chemical safely, we must deconstruct its functional groups to understand its reactivity and toxicity profile.

Functional GroupAssociated HazardOperational Implication
Pyridin-4-amine High Toxicity / Neurotoxicity 4-Aminopyridine is a potassium channel blocker.[2] Treat dusts as highly toxic by inhalation. Action: All handling must occur in a certified fume hood.
N-Methylpiperazine Corrosive / Sensitizer Piperazines are known skin sensitizers and irritants. Action: Double nitrile gloves are mandatory to prevent dermal absorption.
Carbonyl Linker Stability The amide bond is generally stable but can hydrolyze under strong acidic/basic conditions, releasing the toxic constituents above. Action: Maintain neutral pH in waste streams.
Pre-Disposal Stabilization

Before this compound enters the waste stream, it must be chemically stable.

  • Solid Waste: If the compound is a dry powder, no chemical stabilization is required. However, to prevent "dusting" (aerosolization of toxic particles), dampen the solid slightly with a compatible solvent (e.g., ethanol) if it is being transferred into a wide-mouth drum, or double-bag it immediately.

  • Reaction Mixtures: If the compound is in solution with reactive reagents (e.g., acid chlorides used in its synthesis), quench the reaction mixture slowly with a bicarbonate solution before adding it to the organic waste container.

Waste Segregation Protocol

This compound contains nitrogen and is an organic solid/liquid. It falls under the "High BTU / Incineration" waste profile.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Classification: Hazardous Organic Solid (Toxic).

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined fiber drum.

  • Labeling: Must explicitly state "Contains 4-Aminopyridine derivative" to alert downstream handlers of neurotoxic potential.

Scenario B: Liquid Waste (Mother Liquor/Solvent)
  • Classification: Basic Organic Waste.

  • Compatibility: Compatible with non-halogenated solvents (Methanol, Ethanol, DMSO).

  • Segregation: Keep separate from "Acidic Organic Waste" to prevent heat generation.

Part 3: Visualization & Formatting

Decision Logic for Disposal

The following workflow illustrates the decision process for segregating this specific compound based on its physical state and concentration.

DisposalWorkflow cluster_legend Legend Start Waste Generation: 2-(4-Methylpiperazine-1-carbonyl) pyridin-4-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DoubleBag Step 1: Double Bag in 4-mil Polyethylene Bags Solid->DoubleBag pHCheck Check pH Liquid->pHCheck SolidLabel Step 2: Label as 'Toxic Organic Solid' DoubleBag->SolidLabel Incinerate Destruction: High-Temp Incineration SolidLabel->Incinerate Neutral pH 6-9 pHCheck->Neutral Acidic Acidic (pH < 5) pHCheck->Acidic SolventType Identify Solvent Neutral->SolventType Neutralize Slowly Neutralize with Sodium Bicarbonate Acidic->Neutralize Neutralize->Neutral Halogen Halogenated Waste (DCM, Chloroform) SolventType->Halogen NonHalogen Non-Halogenated Waste (MeOH, DMSO) SolventType->NonHalogen Halogen->Incinerate NonHalogen->Incinerate Key1 Critical Decision Point Key2 Hazardous State

Figure 1: Waste segregation decision tree ensuring pH neutrality and proper solvent classification prior to incineration.

Detailed Disposal Procedures
Protocol A: Solid Waste Handling
  • PPE Required: Nitrile gloves (double layer recommended), lab coat, safety goggles, and N95 dust mask (if outside fume hood) or work strictly within a fume hood.

  • Containment: Transfer the solid into a clear plastic bag (4-mil thickness). Twist and tape the neck of the bag to seal.

  • Secondary Containment: Place the sealed bag into a secondary bag or a rigid HDPE container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Pyridine derivative, Piperazine derivative."

    • Hazard Checkboxes: Toxic, Irritant.[2][3][4][5]

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Protocol B: Liquid Waste (HPLC/Reaction Waste)
  • Characterization: Confirm the primary solvent (e.g., Methanol, Acetonitrile).

  • Compatibility Check: Ensure the waste container does NOT contain strong acids (Sulfuric, Nitric) or oxidizers.

  • Transfer: Pour liquid into the carboy using a funnel. Do not fill >90% to allow for thermal expansion.

  • Cap: Screw the cap on tightly. Self-Validation Step: Invert the container (if small) or check the seal visually to ensure no vapors escape.

  • Record: Log the volume added to the waste manifest immediately.

Emergency Spill Response

If a spill occurs, follow the "SWEEP" protocol modified for toxic solids:

StepActionRationale
S topStop work and alert nearby personnel.Prevent inhalation exposure to others.[3][6][7][8]
W arnPost "Do Not Enter" signs if dust is airborne.[3][5][7]4-AP derivatives are potent neurotoxins.
E ncapsulateCover the spill with wet paper towels or oil-dri pads.Prevents dust generation (aerosolization).[1][3][4][5][7]
E ncloseScoop the wet material into a bag; seal it.Contains the toxin.[9]
P ickupWipe the area with weak acid (1% Acetic Acid) then water.The acid helps solubilize/clean the basic amine residues.

Part 4: Regulatory Framework (RCRA)

While this specific compound may not have a unique RCRA "U" or "P" code, its disposal is regulated based on its characteristics and constituents:

  • Characteristic Waste: If the waste formulation is flammable (Flash point < 140°F due to solvents), it carries code D001 .[10]

  • Constituent Mapping:

    • Pyridine (U196/D038): If the molecule degrades or if free pyridine was used in synthesis, the waste may carry these codes [1].

    • P-List Consideration: 4-Aminopyridine is highly toxic.[3] While not explicitly P-listed, best practice dictates treating it with the rigor of a P-listed waste (e.g., P008 or similar highly toxic organics) [2].

Final Disposition: The ultimate disposal method for this compound is Fuel Blending/Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • U.S. Environmental Protection Agency (EPA). Defined Hazardous Wastes: Listed and Characteristic. RCRA Regulations, Title 40 CFR Part 261.[10] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Updated Version. Washington, DC: The National Academies Press, 2011.[11] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]

  • PubChem. 4-Aminopyridine Compound Summary (Toxicological Analog). National Library of Medicine. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps but also the scientific reasoning behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Section 1: Understanding the Hazard Profile

Structural Analogs and Potential Hazards:

  • Pyridine Derivatives: Pyridine and its derivatives are known to be flammable liquids that can cause skin and eye irritation.[1][2] Inhalation of vapors can lead to respiratory irritation, headaches, and nausea.[2]

  • Piperazine Derivatives: Piperazine and its derivatives can cause skin and eye irritation.[3][4][5] Some are also classified as skin sensitizers.

  • Aromatic Amines: Aromatic amines can be toxic if swallowed, in contact with skin, or inhaled.[6]

Based on these structural components, it is prudent to treat this compound as a compound that is potentially harmful if ingested, inhaled, or comes into contact with skin or eyes.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2][3]Protects against splashes of the chemical which could cause serious eye irritation or damage.[4][6]
Hand Protection Nitrile gloves are recommended for their resistance to pyridine and similar chemicals.[1] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.[5]Provides a barrier against skin contact, which can cause irritation.[4][7]
Protective Clothing A flame-retardant and impervious lab coat is essential.[3] For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing.Protects the skin from accidental spills and contamination.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] If engineering controls are insufficient, a full-face respirator with an appropriate organic vapor cartridge should be used.[3]Minimizes the risk of inhaling potentially harmful vapors or aerosols.[2]

Section 3: Operational Protocols - From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][4] The container should be kept tightly closed.[8][9]

Handling and Use

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

Experimental Workflow:

Experimental Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety first Assemble Equipment Assemble Equipment Prepare Work Area->Assemble Equipment In fume hood Weigh/Measure Weigh/Measure Assemble Equipment->Weigh/Measure Transfer to handling Reaction/Process Reaction/Process Weigh/Measure->Reaction/Process Proceed with experiment Quench Reaction Quench Reaction Reaction/Process->Quench Reaction After completion Decontaminate Decontaminate Quench Reaction->Decontaminate Clean all surfaces Segregate Waste Segregate Waste Decontaminate->Segregate Waste Follow waste protocol Doff PPE Doff PPE Segregate Waste->Doff PPE Final step

Caption: A typical laboratory workflow for handling chemical compounds.

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, absorb the material with a non-combustible absorbent material like sand or earth, and collect it into a suitable container for disposal.[8] For larger spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated consumables and absorbent materials, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[3][8]

Waste Disposal Decision Tree:

Waste Disposal Decision Tree Start Start Contaminated Material Contaminated Material Start->Contaminated Material Liquid Waste Liquid Waste Contaminated Material->Liquid Waste Is it liquid? Solid Waste Solid Waste Contaminated Material->Solid Waste Is it solid? Sharps Sharps Contaminated Material->Sharps Is it a sharp? Segregate Liquid Waste Segregate Liquid Waste Liquid Waste->Segregate Liquid Waste Segregate Solid Waste Segregate Solid Waste Solid Waste->Segregate Solid Waste Sharps Container Sharps Container Sharps->Sharps Container Dispose as Hazardous Waste Dispose as Hazardous Waste Segregate Liquid Waste->Dispose as Hazardous Waste Segregate Solid Waste->Dispose as Hazardous Waste Sharps Container->Dispose as Hazardous Waste

Caption: A decision tree for the proper segregation of laboratory waste.

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Seek medical attention if irritation develops or persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.